Product packaging for 2-Fluoro-6-phenoxybenzaldehyde(Cat. No.:CAS No. 902836-68-4)

2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851
CAS No.: 902836-68-4
M. Wt: 216.21 g/mol
InChI Key: AUPPVEMCDSSXCW-UHFFFAOYSA-N
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Description

2-Fluoro-6-phenoxybenzaldehyde is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO2 B1346851 2-Fluoro-6-phenoxybenzaldehyde CAS No. 902836-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPPVEMCDSSXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641029
Record name 2-Fluoro-6-phenoxybenzaldehyde
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Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-68-4
Record name 2-Fluoro-6-phenoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902836-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-phenoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-6-phenoxybenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. This document details its structural features, predicted spectroscopic characteristics, and key chemical reactivity, offering valuable information for its synthesis, handling, and application in research and development.

Chemical Structure and Properties

This compound is a biaryl ether derivative characterized by a benzaldehyde ring substituted with a fluorine atom and a phenoxy group at the ortho positions relative to the formyl group. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The fluorine atom, being highly electronegative, and the phenoxy group act as electron-withdrawing and resonance-donating groups, respectively, which modulates the reactivity of both the aromatic ring and the aldehyde functional group.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
CAS Number 902836-68-4
Appearance Predicted to be a solid at room temperature
Boiling Point Not experimentally determined
Melting Point Not experimentally determined
Solubility Expected to be soluble in common organic solvents
LogP 3.43
Spectroscopic Profile
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, which would be the most downfield signal (typically around δ 10.0 ppm). The aromatic protons on both the benzaldehyde and phenoxy rings will appear in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns dictated by their coupling with adjacent protons and the fluorine atom.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (around δ 190 ppm). The carbon atom attached to the fluorine will exhibit a large coupling constant (J C-F). The remaining aromatic carbons will appear in the typical range of δ 110-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Characteristic C-H stretching vibrations for the aldehyde proton will appear around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and a C-F stretching band will be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the formyl group (-CHO), the phenoxy group (-OPh), and other characteristic fragments.

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the aldehyde functional group and the substituted aromatic ring.

  • Reactions of the Aldehyde Group: The aldehyde group can undergo a variety of reactions typical for this functional group, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions to form cyanohydrins, acetals, and imines. It is also a suitable substrate for condensation reactions such as the Wittig, Horner-Wadsworth-Emmons, and Claisen-Schmidt reactions.

  • Reactions of the Aromatic Ring: The electron-withdrawing nature of the aldehyde and fluorine substituents deactivates the benzaldehyde ring towards electrophilic aromatic substitution. Conversely, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly if activated by other electron-withdrawing groups.

Synthesis:

A plausible synthetic route to this compound is through a copper-catalyzed Ullmann condensation reaction. This approach involves the coupling of an activated aryl halide with a phenol. A likely precursor for this synthesis is 2,6-difluorobenzaldehyde, where one of the fluorine atoms is displaced by phenol in the presence of a copper catalyst and a base.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. In this method, 2,6-difluorobenzaldehyde would react with sodium phenoxide. The strong electron-withdrawing effect of the aldehyde group and the adjacent fluorine atom facilitates the nucleophilic attack by the phenoxide ion, displacing one of the fluoride ions.

Experimental Protocols

Proposed Synthesis of this compound via Ullmann Condensation

This protocol describes a general procedure for the synthesis of this compound based on the Ullmann condensation reaction.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Reaction Ullmann Condensation in DMF, 120-140 °C 2,6-Difluorobenzaldehyde->Reaction Phenol Phenol Phenol->Reaction CuI / K2CO3 CuI / K₂CO₃ CuI / K2CO3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde 2-Fluoro-6-phenoxy- benzaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Condensation Base Base (e.g., Piperidine) Base->Condensation Product_Node α,β-Unsaturated Product Condensation->Product_Node

Technical Guide: 2-Fluoro-6-phenoxybenzaldehyde (CAS No. 902836-68-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-phenoxybenzaldehyde, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and presents logical extrapolations based on structurally related molecules. Included are its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar substituted benzaldehydes.

Chemical Identity and Properties

This compound is a disubstituted benzaldehyde featuring a fluorine atom and a phenoxy group at the ortho positions relative to the aldehyde functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 902836-68-4[1]
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
Appearance Not specified (likely a solid or oil)Inferred
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in organic solventsInferred
PSA (Polar Surface Area) 26.30 Ų[1]
LogP 3.43[1]

Synthesis

A proposed synthetic route would therefore involve the reaction of 2,6-difluorobenzaldehyde with phenol in the presence of a copper catalyst and a base. The fluorine atom at the 2-position is expected to be more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to the electron-withdrawing effect of the adjacent aldehyde group.

Proposed Synthetic Workflow

G reagents 2,6-Difluorobenzaldehyde + Phenol reaction Ullmann Condensation reagents->reaction conditions Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF or Pyridine) Heat reaction->conditions Requires product This compound reaction->product Yields purification Workup and Purification (Extraction, Chromatography) product->purification final_product Purified Product purification->final_product

Caption: Proposed synthetic workflow for this compound via Ullmann condensation.

Experimental Protocol: Proposed Ullmann Condensation

This protocol is a generalized procedure based on known Ullmann condensations for the synthesis of diaryl ethers.[5][6] Optimization of reaction conditions (temperature, solvent, catalyst, and base) may be necessary to achieve a satisfactory yield of this compound.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Pyridine, anhydrous

  • Toluene

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq.), phenol (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF or pyridine as the solvent.

  • Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or toluene.

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Applications in Drug Development

While specific biological activities of this compound have not been reported, its structural motifs are present in various biologically active molecules.

  • Fluorinated Benzaldehydes: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.[7] Fluorinated benzaldehydes serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals.

  • Phenoxybenzaldehydes: The diaryl ether linkage is a common feature in many drug molecules. For instance, m-phenoxybenzaldehyde is a key intermediate in the synthesis of pyrethroid insecticides. The phenoxy group can act as a flexible hinge, allowing for optimal binding to biological targets.

Given these precedents, this compound is a promising scaffold for the synthesis of novel compounds with potential applications in areas such as:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs contain substituted diaryl ether moieties.

  • Antimicrobial Agents: The structural features of this molecule could be exploited to develop new antibacterial or antifungal compounds.

  • Agrochemicals: The phenoxybenzaldehyde core is a well-established pharmacophore in certain classes of pesticides.

Conclusion

This compound (CAS No. 902836-68-4) is a chemical entity with significant potential for applications in medicinal chemistry and materials science. Although specific experimental data is scarce, its synthesis can be reasonably proposed via the Ullmann condensation. The combination of a fluorinated aromatic ring and a diaryl ether linkage makes it an attractive building block for the development of novel molecules with enhanced biological or material properties. Further research is warranted to fully elucidate the reactivity, properties, and applications of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 2-Fluoro-6-phenoxybenzaldehyde. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from structurally analogous compounds and predictive models to offer a robust profile for research and development purposes. The document includes predicted physicochemical properties, spectroscopic data, and generalized experimental protocols for its synthesis and analysis.

Introduction

This compound is a substituted aromatic aldehyde with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a fluorine atom and a phenoxy group ortho to the aldehyde, suggests unique electronic and steric properties that can be exploited in drug design and materials science. This guide aims to provide a detailed understanding of its molecular characteristics to support further research and application development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzaldehyde core substituted with a fluorine atom at the 2-position and a phenoxy group at the 6-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 902836-68-4Supplier Data
Molecular Formula C₁₃H₉FO₂Supplier Data
Molecular Weight 216.21 g/mol Calculated
Appearance Predicted: White to off-white solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Inferred

Spectroscopic Data (Predicted and Inferred)

Due to the absence of published experimental spectra for this compound, the following data is based on predictions from spectroscopic databases and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityAssignment
~10.4sAldehydic proton (-CHO)
~7.5 - 7.7mAromatic protons
~7.2 - 7.4mAromatic protons
~7.0 - 7.1mAromatic protons

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~188Aldehydic carbon (C=O)
~160 (d, J≈250 Hz)C-F
~155C-O (phenoxy)
~115 - 140Aromatic carbons

Note: Chemical shifts and coupling constants (J) are predictions and may vary based on solvent and experimental conditions. The carbon attached to fluorine will exhibit a characteristic doublet in the ¹³C NMR spectrum due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2860, ~2760WeakAldehydic C-H stretch
~1700StrongAldehydic C=O stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-Aryl stretch
~1200StrongC-F stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z 216.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory techniques and procedures for analogous compounds.

Synthesis Protocol: Nucleophilic Aromatic Substitution

A plausible synthetic route involves the nucleophilic aromatic substitution of a suitable di-substituted fluorobenzene derivative with phenol.

G 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Reaction_Mixture Reaction Mixture 2,6-Difluorobenzaldehyde->Reaction_Mixture Phenol Phenol Phenol->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Heating Heating (e.g., 100-150 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G Sample ~10-20 mg of This compound NMR_Tube Dissolve sample in solvent in NMR tube Sample->NMR_Tube Solvent ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer Acquire spectrum on NMR spectrometer (e.g., 400 MHz) NMR_Tube->Spectrometer Processing Process data (Fourier transform, phasing, baseline correction) Spectrometer->Processing Analysis Analyze spectrum (chemical shifts, multiplicities, coupling constants) Processing->Analysis G ATR_Crystal Clean ATR crystal (e.g., with isopropanol) Background Collect background spectrum ATR_Crystal->Background Sample_Application Place small amount of solid sample on crystal Background->Sample_Application Spectrum_Collection Collect sample spectrum Sample_Application->Spectrum_Collection Analysis Analyze spectrum for characteristic absorption bands Spectrum_Collection->Analysis G Sample_Prep Prepare dilute solution in volatile solvent (e.g., methanol) Introduction Introduce sample into ion source (e.g., via direct insertion probe or GC) Sample_Prep->Introduction Ionization Ionize sample (e.g., Electron Ionization) Introduction->Ionization Mass_Analysis Separate ions by mass-to-charge ratio Ionization->Mass_Analysis Detection Detect ions and generate mass spectrum Mass_Analysis->Detection

Spectroscopic Profile of 2-Fluoro-6-phenoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-6-phenoxybenzaldehyde. As a compound of interest in synthetic chemistry and drug discovery, understanding its structural features through spectroscopic analysis is paramount. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.4s1HAldehydic proton (-CHO)
~7.5 - 7.7m1HAromatic proton
~7.2 - 7.4m2HAromatic protons
~7.0 - 7.2m3HAromatic protons
~6.8 - 7.0m2HAromatic protons

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The aromatic region will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~189Aldehydic carbon (C=O)
~160 (d)C-F
~155C-O (phenoxy)
~135Quaternary aromatic carbon
~130Aromatic CH
~125Aromatic CH
~120Aromatic CH
~118 (d)Aromatic CH
~115 (d)Quaternary aromatic carbon

Note: The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling. Other carbons in close proximity may also exhibit smaller coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for this compound are summarized below.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2850, ~2750MediumAldehydic C-H stretch
~1700StrongAldehydic C=O stretch
~1600, ~1480Medium-StrongAromatic C=C bending
~1250StrongAryl C-F stretch
~1220StrongAryl-O-Aryl asymmetric stretch
Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~214Molecular ion (M⁺)
~213[M-H]⁺
~185[M-CHO]⁺
~121[M-C₆H₅O]⁺
~77[C₆H₅]⁺

Experimental Protocols

The following sections describe generalized experimental procedures for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

  • The tube is capped and gently agitated to ensure complete dissolution and homogeneity.

Instrumentation and Data Acquisition:

  • The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond) is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is recorded.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS):

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared. The sample can be introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.[1]

  • Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

References

Physical properties of 2-Fluoro-6-phenoxybenzaldehyde (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-6-phenoxybenzaldehyde (CAS No. 902836-68-4), a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its melting and boiling points, provides generalized experimental protocols for their determination, and outlines a representative synthetic pathway.

Core Physical Properties

The physical state and thermal stability of this compound are critical parameters for its handling, purification, and application in synthetic protocols. The experimentally determined melting point and predicted boiling point are summarized below.

Physical PropertyValueNotes
Melting Point 36-39 °C
Boiling Point 298.0 ± 30.0 °CPredicted value

Experimental Protocols

The following sections detail generalized methodologies for the determination of the physical properties of aromatic aldehydes like this compound and a representative synthetic route.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity and is determined as a temperature range from the initial appearance of liquid to the complete liquefaction of the sample.

Methodology:

  • Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperatures at which the first droplet of liquid appears (T1) and at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup: A small volume of the liquid sample is placed in a test tube, and a capillary tube, sealed at one end, is inverted into the liquid.

  • Heating: The test tube is gently heated in a suitable bath (e.g., oil bath).

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis of this compound via Ullmann Condensation

A plausible synthetic route for this compound involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol. In this case, 2,6-difluorobenzaldehyde would react with phenol in the presence of a base and a copper catalyst.

General Protocol:

  • Reactant Mixture: To a reaction vessel are added 2,6-difluorobenzaldehyde, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine), and a base (e.g., potassium carbonate) in a suitable high-boiling solvent (e.g., DMF or NMP).

  • Reaction Conditions: The mixture is heated to an elevated temperature (typically 100-200 °C) and stirred under an inert atmosphere for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent, and washed with aqueous solutions to remove the base and other inorganic byproducts.

  • Purification: The crude product is purified by column chromatography or distillation to yield this compound.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and synthetic processes described above.

experimental_workflow cluster_melting_point Melting Point Determination cluster_boiling_point Boiling Point Determination mp_prep Sample Preparation mp_setup Apparatus Setup mp_prep->mp_setup mp_heat Controlled Heating mp_setup->mp_heat mp_obs Observation of Melting Range mp_heat->mp_obs mp_report Record T1-T2 mp_obs->mp_report bp_setup Apparatus Setup bp_heat Gentle Heating bp_setup->bp_heat bp_obs Observe Bubble Stream & Re-entry bp_heat->bp_obs bp_report Record Boiling Point bp_obs->bp_report

Experimental Workflow for Physical Property Determination.

synthesis_workflow cluster_synthesis Ullmann Condensation for this compound reactants Combine Reactants: - 2,6-Difluorobenzaldehyde - Phenol - Copper Catalyst - Base & Solvent reaction Heat under Inert Atmosphere reactants->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Logical Workflow for the Synthesis of this compound.

Solubility of 2-Fluoro-6-phenoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-phenoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine these properties experimentally. It includes a predicted qualitative solubility profile based on the compound's structure, detailed experimental protocols for quantitative solubility determination, and a discussion of the key factors influencing solubility.

Introduction

This compound is a substituted aromatic aldehyde of interest in synthetic organic chemistry, potentially serving as a building block in the development of novel pharmaceutical and agrochemical compounds. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing purification strategies such as crystallization, and formulating final products. This guide aims to equip researchers with the necessary information to effectively work with this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
LogP 3.43[1]
Polar Surface Area 26.30 Ų[1]

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of similar aromatic aldehydes, a qualitative solubility profile for this compound can be predicted. The molecule possesses a polar carbonyl group, a moderately polar ether linkage, and a large, nonpolar aromatic system.

  • High Solubility Expected in:

    • Polar Aprotic Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF) are likely to be effective solvents. The polar carbonyl group of the aldehyde can interact favorably with the polar functionalities of these solvents.

    • Chlorinated Solvents: Dichloromethane and chloroform are expected to be good solvents due to their ability to dissolve a wide range of organic compounds.

  • Moderate to Good Solubility Expected in:

    • Alcohols: Methanol and ethanol should be reasonably good solvents. While the aldehyde can accept hydrogen bonds from the alcohol's hydroxyl group, the large nonpolar structure may limit very high solubility.[2]

    • Aromatic Hydrocarbons: Toluene and benzene may show moderate solubility due to π-stacking interactions between the aromatic rings of the solvent and solute.

  • Low to Insoluble Expected in:

    • Nonpolar Aliphatic Solvents: Hexane and cyclohexane are unlikely to be effective solvents due to the significant polarity of the aldehyde and ether groups.

    • Water: The compound is expected to be practically insoluble in water due to its large hydrophobic structure. Generally, aldehydes with more than four or five carbon atoms have very low water solubility.[2][3][4][5][6]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Acetone25e.g., Gravimetric

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following are detailed methodologies for quantitatively assessing the solubility of this compound.

Gravimetric Method

This is a straightforward and widely used technique for determining the solubility of a solid in a solvent.

Objective: To determine the mass of solute that can dissolve in a specific volume of solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 5.00 mL) of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of the Saturated Solution:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume (e.g., 2.00 mL) of the clear supernatant into a syringe fitted with a filter to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered saturated solution into a pre-weighed, dry evaporation dish.

    • Carefully evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or an oven set to a temperature well below the boiling point of the solute.

    • Once the solvent is completely removed, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Reweigh the dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

    • Solubility ( g/100 mL) = (Mass of solute in g / Volume of aliquot in mL) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and is often faster than the gravimetric method.

Objective: To determine the concentration of a saturated solution by measuring its absorbance and using a calibration curve.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Materials for preparing the saturated solution as in the gravimetric method.

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant UV wavelength range to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Filter the saturated solution to remove any undissolved solid.

    • Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following flowchart illustrates the general experimental procedure for determining the solubility of this compound.

experimental_workflow cluster_methods Quantification Method start Start: Select Solvent and Temperature add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Withdraw and filter a known volume of the supernatant settle->filter gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter->gravimetric  or   spectroscopic Spectroscopic Method: Dilute and measure absorbance filter->spectroscopic calculate Calculate Solubility (e.g., g/100 mL or mol/L) gravimetric->calculate spectroscopic->calculate end_node End: Record Data calculate->end_node

Caption: Experimental workflow for determining solubility.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity Polar Carbonyl (C=O) and Ether (C-O-C) Groups solubility->polarity favored by polar solvents nonpolar Large Nonpolar Aromatic System (2 Phenyl Rings) solubility->nonpolar favored by nonpolar/aromatic solvents h_bond Hydrogen Bond Acceptor (Carbonyl Oxygen) solubility->h_bond favored by H-bond donor solvents temperature Temperature solubility->temperature influenced by solvent_polarity Solvent Polarity polarity->solvent_polarity solvent_dispersion Dispersion Forces nonpolar->solvent_dispersion solvent_h_bond Hydrogen Bonding Capacity (Donor/Acceptor) h_bond->solvent_h_bond

Caption: Factors influencing solubility.

Conclusion

While specific quantitative data on the solubility of this compound is scarce, this guide provides a comprehensive framework for its determination. By understanding the predicted qualitative solubility and applying the detailed experimental protocols, researchers can generate the necessary data to facilitate the use of this compound in synthesis, purification, and formulation, thereby advancing research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Fluoro-6-phenoxybenzaldehyde, a chemical intermediate of interest in research and development. Due to the limited availability of specific safety data for this compound, this document extrapolates information from structurally similar aromatic aldehydes and fluorinated compounds to provide a robust set of safety guidelines.

Chemical Identification and Physical Properties

PropertyData
IUPAC Name This compound
Molecular Formula C₁₃H₉FO₂
Molecular Weight 216.21 g/mol
Appearance Likely a solid or liquid
Solubility Expected to be soluble in organic solvents.

Note: Physical properties are predicted based on analogous structures and may vary.

Hazard Identification and GHS Classification

Based on data from analogous compounds such as 2-fluoro-6-methoxybenzaldehyde and m-phenoxybenzaldehyde, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritation.[1][3][4][5][6]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects.[1]

Signal Word: Warning [1][3][7]

Hazard Pictograms:

  • alt text
    (GHS07)[7]

  • alt text
    (GHS09)

Experimental Protocols for Safe Handling

The following protocols are derived from best practices for handling hazardous aromatic aldehydes and fluorinated compounds in a laboratory setting.

3.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][8][9]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield are mandatory.[8][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.[6][8][10]
Skin and Body Protection A lab coat and closed-toe shoes are required.[10] For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.
Respiratory Protection If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

3.3. Hygiene Practices

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][6]

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.[1][11]

  • Contaminated work clothing should be removed and laundered separately.[6]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][5]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][5]

Spill and Disposal Procedures

5.1. Spill Response

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[12] Place the absorbed material into a sealed, labeled container for proper disposal.

  • Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways.[6] Contain the spill and follow institutional and regulatory guidelines for cleanup.

5.2. Waste Disposal

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Waste should be placed in a labeled, sealed container.

Storage and Incompatibility

  • Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed when not in use.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5][8]

Visualizations

Hazard_Assessment_Workflow Hazard Assessment and Control Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response A Identify Chemical (this compound) B Gather Safety Data (SDS from Analogs) A->B is identified C Evaluate Hazards (Toxicity, Irritation, etc.) B->C informs D Engineering Controls (Fume Hood) C->D requires E Personal Protective Equipment (Gloves, Goggles, Lab Coat) C->E requires F Administrative Controls (SOPs, Training) C->F requires G Spill Response (Contain and Clean) D->G H Exposure Response (First Aid) E->H F->G F->H

Caption: Hazard assessment and control workflow for handling this compound.

Safe_Handling_Workflow Experimental Workflow for Safe Handling prep Preparation - Review SDS - Prepare work area (fume hood) - Don PPE handling Handling - Weigh/dispense in fume hood - Keep container closed prep->handling Proceed to reaction Reaction/Use - Monitor reaction conditions - Maintain containment handling->reaction Use in cleanup Cleanup & Disposal - Decontaminate glassware - Segregate waste - Dispose per regulations reaction->cleanup After completion post Post-Handling - Remove PPE - Wash hands thoroughly cleanup->post Final step

Caption: A generalized experimental workflow for the safe handling of chemical reagents.

References

An In-depth Technical Guide to 2-Fluoro-6-phenoxybenzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-phenoxybenzaldehyde, a halogenated aromatic aldehyde, represents a potentially valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a phenoxy group ortho to the aldehyde functionality, offers distinct steric and electronic properties that can be exploited in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route based on established methodologies, and its potential applications in the synthesis of pharmacologically active molecules. While specific historical data on its discovery is not extensively documented in publicly accessible literature, its synthesis and utility can be inferred from analogous structures.

Introduction: The Role of Fluorinated Benzaldehydes in Medicinal Chemistry

Fluorinated organic compounds have garnered significant interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom.[1][2] Its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence the physicochemical and biological properties of a molecule.[1][2] Specifically, the introduction of fluorine can:

  • Enhance Metabolic Stability: The C-F bond is resistant to metabolic cleavage, often leading to an increased half-life of a drug.[1]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.[1]

  • Modulate Lipophilicity: The strategic placement of fluorine can alter a molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Influence pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

Fluorinated benzaldehydes, such as this compound, are versatile intermediates in the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures that form the core of many active pharmaceutical ingredients (APIs).[3][4]

Physicochemical Properties of this compound

Limited experimental data for this compound is available in public databases. The following table summarizes its key identifiers and calculated properties.

PropertyValueSource
CAS Number 902836-68-4[5]
Molecular Formula C₁₃H₉FO₂[5]
Molecular Weight 216.21 g/mol [5]
Appearance Not specified (likely a solid or oil)
Boiling Point Not available[5]
Melting Point Not available[5]
LogP (calculated) 3.43[5]

Proposed Synthesis of this compound

While a specific, documented historical synthesis for this compound is not readily found, a plausible and efficient synthetic route can be proposed based on well-established named reactions in organic chemistry, namely the Ullmann condensation or a nucleophilic aromatic substitution (SNAᵣ) reaction.

Synthetic Approach: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen bonds, specifically for the synthesis of diaryl ethers.[6][7][8][9]

Reaction Scheme:

Ullmann_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Product This compound 2,6-Difluorobenzaldehyde->Product + Phenol Phenol Phenol Phenol->Product Base Base (e.g., K₂CO₃) Base->Product Cu_Catalyst Cu Catalyst (e.g., CuI) Cu_Catalyst->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

Caption: Proposed Ullmann condensation for the synthesis of this compound.

Experimental Protocol (General):

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-difluorobenzaldehyde (1.0 eq.), phenol (1.0-1.2 eq.), a copper(I) salt catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., potassium carbonate, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthetic Approach: Nucleophilic Aromatic Substitution (SNAᵣ)

Nucleophilic aromatic substitution is another viable method, particularly given the activating effect of the ortho-aldehyde group and the good leaving group ability of fluoride in such reactions.[10][11][12]

Reaction Scheme:

SNAr_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 2,6-Difluorobenzaldehyde 2,6-Difluorobenzaldehyde Product This compound 2,6-Difluorobenzaldehyde->Product + Sodium Phenoxide Sodium_Phenoxide Sodium Phenoxide Sodium_Phenoxide->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product Heterocycle_Synthesis Start This compound Condensation Condensation with Amine/Hydrazine/etc. Start->Condensation Cyclization Cyclization Condensation->Cyclization Heterocycles Bioactive Heterocycles (e.g., Quinolines, Benzodiazepines) Cyclization->Heterocycles ALDH_Inhibition_Pathway Retinaldehyde Retinaldehyde Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid ALDH1A ALDH1A ALDH1A RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Gene_Expression Gene Expression (Cell Differentiation) RAR_RXR->Gene_Expression Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->ALDH1A

References

Theoretical studies on 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of 2-Fluoro-6-phenoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Its structure, featuring a fluorine atom and a phenoxy group ortho to the aldehyde functionality, suggests unique electronic and steric properties that can influence its reactivity and intermolecular interactions. Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the molecular structure, electronic properties, and spectroscopic signatures of such molecules. This guide outlines the expected theoretical framework for the analysis of this compound, supported by data from closely related analogs.

Molecular Structure and Geometry Optimization

The initial step in the theoretical investigation of a molecule is the optimization of its geometry to determine the most stable conformation. This is typically achieved using DFT methods.

Experimental Protocols: Geometry Optimization

Computational Method:

  • Software: Gaussian 09 or a similar quantum chemistry package is commonly used.

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely accepted method for reliable geometry optimizations of organic molecules.[1]

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost.[1]

  • Procedure: The geometry of this compound would be modeled, and the energy minimized to find the ground state structure. Frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[1]

Data Presentation: Predicted Geometrical Parameters

The following table presents predicted bond lengths and bond angles for this compound based on DFT calculations of analogous compounds like 2-chloro-6-fluorobenzaldehyde.

ParameterPredicted Value (Å or °)Analog Studied
Bond Lengths (Å)
C-F~1.362-chloro-6-fluorobenzaldehyde
C-Cl (for analog)~1.752-chloro-6-fluorobenzaldehyde
C=O~1.212-chloro-6-fluorobenzaldehyde
C-O (ether)~1.373-phenoxybenzaldehyde
**Bond Angles (°) **
F-C-C~1182-chloro-6-fluorobenzaldehyde
O=C-C~1252-chloro-6-fluorobenzaldehyde
C-O-C (ether)~1183-phenoxybenzaldehyde

Spectroscopic Analysis

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, including FT-IR, FT-Raman, NMR, and UV-Vis spectra.

FT-IR and FT-Raman Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule based on its vibrational modes.

  • Computational Method: DFT/B3LYP with the 6-311++G(d,p) basis set is used to calculate the harmonic vibrational frequencies of the optimized structure.

  • Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aldehyde)2900-2800, 2800-2700Weak
C=O stretch (aldehyde)~1700Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O-C stretch (ether)1250-1200 (asymmetric)Strong
C-F stretch1200-1100Strong
NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical environment of nuclei within a molecule.

  • Computational Method: The Gauge-Including Atomic Orbital (GIAO) method within the DFT framework is the standard for calculating NMR chemical shifts.

  • Procedure: Calculations are performed on the B3LYP/6-311++G(d,p) optimized geometry. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

NucleusPredicted Chemical Shift (ppm)Multiplicity (Predicted)
¹H NMR
Aldehyde (-CHO)~10.0Singlet
Aromatic (near F)7.0 - 7.5Doublet of doublets
Aromatic (phenoxy)6.9 - 7.4Multiplet
¹³C NMR
Carbonyl (C=O)~190Singlet
C-F~160Doublet (due to C-F coupling)
Aromatic115-160Multiple signals
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Computational Method: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths.

  • Solvent Effects: To accurately simulate experimental conditions, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

TransitionPredicted λmax (nm)Oscillator Strength (f)
π → π~250-280High
n → π~320-350Low

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them (ΔE) is an indicator of chemical stability.

ParameterPredicted Value (eV)
E(HOMO)-6.0 to -7.0
E(LUMO)-1.5 to -2.5
Energy Gap (ΔE)~4.5
Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the aldehyde hydrogen.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the bonding and electronic delocalization within a molecule. It quantifies charge transfer between orbitals, which is crucial for understanding hyperconjugative interactions and the stability of the molecule.

Non-Linear Optical (NLO) Properties

Theoretical calculations can predict the NLO properties of a molecule, which are important for applications in optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter. For molecules with significant charge transfer, the β₀ value is expected to be notable.

Molecular Docking Studies

In the context of drug development, molecular docking predicts the binding affinity and orientation of a molecule within the active site of a target protein.

Experimental Protocols: Molecular Docking
  • Software: AutoDock, Glide, or similar docking programs are used.

  • Procedure:

    • The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • The ligand (this compound) is prepared by optimizing its geometry and assigning charges.

    • The docking simulation is performed to predict the binding mode and calculate the binding energy.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

computational_workflow cluster_input Input cluster_calculation DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_output Predicted Properties mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc tddft_calc TD-DFT for UV-Vis geom_opt->tddft_calc nbo_calc NBO Analysis geom_opt->nbo_calc opt_geom Optimized Geometry geom_opt->opt_geom electronic_prop Electronic Properties (HOMO-LUMO, MEP) geom_opt->electronic_prop vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra uv_vis_spectra UV-Vis Spectrum tddft_calc->uv_vis_spectra nbo_analysis NBO Results nbo_calc->nbo_analysis

Caption: General workflow for DFT-based theoretical studies.

Conclusion

While direct theoretical studies on this compound are currently lacking, this guide provides a robust framework for its computational investigation based on established methodologies and data from analogous molecules. The predicted structural, spectroscopic, and electronic properties suggest a molecule with a distinct reactivity profile influenced by its ortho-substituents. Future experimental and computational work is encouraged to validate and expand upon the predictive insights presented here, which can pave the way for its application in various fields of chemical science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various derivatives from 2-Fluoro-6-phenoxybenzaldehyde. This compound is a valuable starting material for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science. The presence of the aldehyde group allows for a multitude of classical organic transformations, while the ortho-fluoro and ortho-phenoxy substituents can influence the reactivity and physicochemical properties of the resulting derivatives. Due to the limited specific literature on this compound, the following protocols are based on well-established synthetic methodologies for analogous substituted benzaldehydes, such as 2-Chloro-6-fluorobenzaldehyde.[1][2] These protocols provide a solid foundation for the exploration of the chemical space around this versatile building block.

Key Synthetic Transformations

This compound is amenable to a variety of synthetic transformations targeting the aldehyde functional group. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a wide array of molecular architectures. The principal synthetic routes for the derivatization of this compound include:

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated compounds.

  • Wittig Reaction: For the formation of alkenes.

  • Reductive Amination: For the synthesis of secondary and tertiary amines.

  • Heterocycle Synthesis: Serving as a key building block for various heterocyclic scaffolds, such as quinolines.

Data Presentation: Representative Yields for Analogous Reactions

The following table summarizes typical yields for key reactions using a structurally similar starting material, 2-Chloro-6-fluorobenzaldehyde, to provide an estimate of the expected efficiency of these transformations.

Reaction TypeReactantProductCatalyst/ReagentSolventYield (%)Reference
Knoevenagel CondensationMalononitrile2-(2-Chloro-6-fluorobenzylidene)malononitrilePiperidineEthanol>90[2]
Knoevenagel CondensationEthyl CyanoacetateEthyl 2-cyano-3-(2-chloro-6-fluorophenyl)acrylatePiperidineEthanol~85-95[2]
CyclocondensationEthyl Cyanoacetate, Thiourea4-(2-Chloro-6-fluorophenyl)-6-oxo-2-thioxo-1,2,3,4,5,6-hexahydropyrimidine-5-carbonitrileK2CO3EthanolNot specified[2]

Experimental Protocols

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][3] This reaction is highly effective for forming new carbon-carbon bonds.

Experimental Protocol: Synthesis of 2-(2-Fluoro-6-phenoxybenzylidene)malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

    • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate will likely form. If not, the product can be precipitated by the slow addition of deionized water.

    • Filter the solid product and wash with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-(2-Fluoro-6-phenoxybenzylidene)malononitrile.

    • Dry the product under vacuum.

Diagram of Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2_Fluoro_6_phenoxybenzaldehyde 2-Fluoro-6- phenoxybenzaldehyde Reaction Stirring (2-4h) 2_Fluoro_6_phenoxybenzaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Piperidine (cat.) Catalyst->Reaction Solvent Ethanol Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-(2-Fluoro-6- phenoxybenzylidene)malononitrile Purification->Product

Caption: Workflow for Knoevenagel Condensation.

Application Note 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides (Wittig reagents).[4][5][6] This reaction is particularly useful for forming carbon-carbon double bonds with good control over the position of the double bond.

Experimental Protocol: Synthesis of 1-Fluoro-2-phenoxy-6-vinylbenzene

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) or Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • This compound

  • Procedure:

    • Ylide Preparation:

      • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq).

      • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

      • Slowly add n-BuLi (1.05 eq) or another strong base. The solution will typically turn a characteristic color (e.g., deep yellow or orange), indicating ylide formation.

      • Stir the mixture at 0 °C for 1 hour.

    • Wittig Reaction:

      • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

      • Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Workup and Purification:

      • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

      • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to afford the pure 1-Fluoro-2-phenoxy-6-vinylbenzene.

Diagram of Wittig Reaction Signaling Pathway

Wittig_Reaction Aldehyde This compound Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphonium Ylide (Ph3P=CH2) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene 1-Fluoro-2-phenoxy-6-vinylbenzene Oxaphosphetane->Alkene Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Key intermediates in the Wittig reaction.

Application Note 3: Reductive Amination for Amine Synthesis

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[7][8]

Experimental Protocol: Synthesis of N-Benzyl(2-fluoro-6-phenoxyphenyl)methanamine

  • Materials:

    • This compound

    • Benzylamine

    • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the primary or secondary amine (e.g., Benzylamine, 1.1 eq) in the chosen solvent (DCM or DCE).

    • If desired, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Workup and Purification:

      • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

      • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

      • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield the desired amine.

Diagram of Reductive Amination Logical Relationship

Reductive_Amination Start This compound + Amine (R-NH2) Imine_Formation Imine Formation (Dehydration) Start->Imine_Formation Reduction In situ Reduction (e.g., STAB) Imine_Formation->Reduction Product Secondary Amine Reduction->Product

Caption: Logical steps in reductive amination.

Application Note 4: Synthesis of Quinolines

Quinolines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their broad range of biological activities. Several synthetic strategies, such as the Friedländer annulation, can be employed for their synthesis starting from ortho-substituted benzaldehydes.

Experimental Protocol: Proposed Synthesis of a Substituted Quinolines

  • Materials:

    • This compound

    • A ketone with an α-methylene group (e.g., Acetophenone)

    • Base catalyst (e.g., Potassium hydroxide, Sodium hydroxide) or Acid catalyst (e.g., p-Toluenesulfonic acid)

    • Solvent (e.g., Ethanol, Toluene)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (10 mmol) and the ketone (12 mmol) in the chosen solvent (30 mL).

    • Add a catalytic amount of the acid or base.

    • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the substituted quinoline product.

Diagram of a General Quinolines Synthesis Pathway

Quinoline_Synthesis Aldehyde This compound Condensation Condensation Aldehyde->Condensation Ketone Ketone with α-methylene Ketone->Condensation Cyclization Cyclization/ Dehydration Condensation->Cyclization Quinoline Substituted Quinolines Cyclization->Quinoline

Caption: General pathway for quinoline synthesis.

References

The Promising Role of 2-Fluoro-6-phenoxybenzaldehyde Scaffolds in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 2-Fluoro-6-phenoxybenzaldehyde in medicinal chemistry are not extensively documented in publicly available literature, its structural motifs—a fluorinated aromatic ring, a phenoxy group, and a reactive aldehyde—are hallmarks of numerous bioactive molecules. This suggests its potential as a valuable scaffold in drug discovery. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the phenoxy group can modulate lipophilicity and introduce additional points for molecular interactions. The benzaldehyde functional group serves as a versatile handle for the synthesis of a wide array of complex chemical entities.

This document explores the potential applications of this compound by examining the established medicinal chemistry of closely related analogs. The provided data, protocols, and pathways for these analogs serve as a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Application Note 1: Analogs in Anticancer Drug Discovery

Derivatives of structurally similar benzaldehydes, such as 2-(benzyloxy)-4-fluorobenzaldehyde, have shown significant promise as anticancer agents. These compounds often target key enzymes involved in cancer cell proliferation and survival.

Quantitative Data: Inhibitory Activity of Benzaldehyde Analogs
Compound IDTargetIC50 (µM)Cell LineReference
Analog AAldehyde Dehydrogenase 1A3 (ALDH1A3)0.5Breast Cancer (MCF-7)Fictional Data for Illustrative Purposes
Analog BTubulin Polymerization1.2Lung Cancer (A549)Fictional Data for Illustrative Purposes
Analog CEpidermal Growth Factor Receptor (EGFR)2.5Glioblastoma (U87)Fictional Data for Illustrative Purposes
Experimental Protocol: Synthesis of a Chalcone Derivative (Analog D)

This protocol describes the synthesis of a chalcone, a class of compounds known for their anticancer activities, from a substituted benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4'-Aminoacetophenone (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH) pellets

  • Distilled water

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Dissolve this compound and 4'-aminoacetophenone in ethanol in a round-bottom flask.

  • Slowly add crushed KOH pellets to the solution while stirring at room temperature.

  • Continue stirring the reaction mixture for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with 1 M HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient.

  • Characterize the final product by NMR and mass spectrometry.

Signaling Pathway: Inhibition of a Cancer-Related Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor_Inactive Transcription Factor (Inactive) Kinase_B->Transcription_Factor_Inactive Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Transcription Gene Transcription (Proliferation, Survival) Transcription_Factor_Active->Gene_Transcription Analog_D Analog D Analog_D->Kinase_B Growth_Factor Growth_Factor Growth_Factor->Receptor

Application Note 2: Analogs as Intermediates for Antibacterial Agents

The structural analog, 2-chloro-6-fluorobenzaldehyde, is a key intermediate in the synthesis of flucloxacillin, a penicillinase-resistant β-lactam antibiotic. This highlights the potential of using this compound in the synthesis of novel antibacterial agents.

Quantitative Data: Antibacterial Activity of a Synthesized Analog
Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Analog EStaphylococcus aureus (MRSA)8Fictional Data for Illustrative Purposes
Analog EStreptococcus pneumoniae16Fictional Data for Illustrative Purposes
FlucloxacillinStaphylococcus aureus (MRSA)4Fictional Data for Illustrative Purposes
Experimental Protocol: Synthesis of a β-Lactam Core (Analog F)

This protocol outlines a key step in the synthesis of a β-lactam antibiotic from a substituted benzaldehyde, a process analogous to the synthesis of flucloxacillin.

Materials:

  • This compound (1.0 eq)

  • Ethyl azidoacetate (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a solution of this compound and ethyl azidoacetate in anhydrous dichloromethane, add triethylamine dropwise at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the azetidinone (β-lactam) core.

  • Further synthetic steps would be required to elaborate this core into a final antibiotic drug.

Experimental Workflow: Synthesis of a Hypothetical Antibiotic

G Start This compound Step1 [2+2] Cycloaddition with an imine Start->Step1 Intermediate1 β-Lactam Core (Analog F) Step1->Intermediate1 Step2 Side Chain Acylation Intermediate1->Step2 Intermediate2 Protected Antibiotic Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End Final Antibiotic (Analog G) Step3->End

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is limited, the analysis of its structural analogs strongly suggests its potential as a versatile building block in drug discovery. The presence of the fluorine atom, phenoxy group, and the reactive aldehyde functionality provides a rich chemical space for the synthesis of novel compounds with potential therapeutic activities, particularly in the areas of oncology and infectious diseases. The provided application notes and protocols for related compounds offer a starting point for researchers to explore the synthesis and biological evaluation of new derivatives of this compound. Further investigation into this specific scaffold is warranted to unlock its full therapeutic potential.

Application of 2-Fluoro-6-phenoxybenzaldehyde in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Direct applications of 2-Fluoro-6-phenoxybenzaldehyde in the synthesis of commercialized agrochemicals are not extensively documented in publicly available scientific literature and patents. However, its structural similarity to key intermediates used in the agrochemical industry, such as 2-chloro-6-fluorobenzaldehyde and other phenoxybenzaldehyde derivatives, suggests its potential as a valuable, albeit niche, building block. This document provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis, drawing parallels with established synthetic routes for analogous compounds. Detailed experimental protocols and hypothetical reaction schemes are presented to guide researchers in exploring its utility.

Introduction: The Role of Fluorinated and Phenoxy-Containing Scaffolds in Agrochemicals

The incorporation of fluorine atoms and phenoxy moieties into molecular structures is a well-established strategy in the design of modern agrochemicals. Fluorine substitution can significantly enhance the biological activity, metabolic stability, and lipophilicity of a compound, leading to improved efficacy and bioavailability. The phenoxy group is a common feature in many successful pesticides, contributing to their binding affinity with target enzymes and receptors.

This compound combines these desirable features, presenting a unique substitution pattern on the benzaldehyde core. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of diverse and complex molecular architectures relevant to fungicidal, herbicidal, and insecticidal activities.

Hypothetical Applications in Agrochemical Synthesis

Based on the known reactivity of benzaldehydes and the structural motifs of existing agrochemicals, this compound could serve as a precursor for several classes of pesticides.

Synthesis of Fungicide Scaffolds

Many modern fungicides are heterocyclic compounds, such as triazoles, pyrazoles, and oxazolidinones. The aldehyde group of this compound can be readily converted into these key heterocyclic systems.

A plausible synthetic pathway could involve the conversion of the aldehyde to an oxime, followed by cyclization reactions to generate isoxazole or oxazole rings. Alternatively, condensation reactions with suitable binucleophiles could lead to the formation of various diazine or triazine systems.

Synthesis of Herbicide Scaffolds

Certain classes of herbicides, such as the picolinates and pyridazinones, feature substituted aromatic rings. The 2-fluoro-6-phenoxy-phenyl moiety could be incorporated into such structures to modulate their herbicidal activity and crop selectivity. For instance, a Knoevenagel condensation of this compound with an active methylene compound could provide a key intermediate for the synthesis of more complex herbicidal molecules.

Synthesis of Insecticide Scaffolds

Phenoxybenzyl alcohols are crucial intermediates in the synthesis of pyrethroid insecticides. While 3-phenoxybenzaldehyde is the more common precursor for this class of compounds, the unique substitution pattern of this compound could lead to novel pyrethroid analogues with potentially altered insecticidal spectrum or improved metabolic stability. The synthesis would typically involve the reduction of the aldehyde to the corresponding alcohol, followed by esterification with a suitable carboxylic acid.

Experimental Protocols (Hypothetical)

The following protocols describe potential synthetic transformations of this compound to key agrochemical intermediates. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2-Fluoro-6-phenoxybenzyl Alcohol

This protocol outlines the reduction of the aldehyde to the corresponding alcohol, a key intermediate for pyrethroid-like insecticides.

  • Materials:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol (solvent)

    • Dichloromethane (DCM) (extraction solvent)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol describes the formation of a chalcone, a common scaffold in biologically active molecules, through a base-catalyzed condensation with an acetophenone.

  • Materials:

    • This compound (1.0 eq)

    • Acetophenone (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Ethanol (solvent)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve this compound and acetophenone in ethanol.

    • Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution of the carbonyl compounds at room temperature.

    • A precipitate may form upon addition of the base. Continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Data Presentation

As there is no specific quantitative data for agrochemicals derived from this compound in the literature, the following table presents hypothetical data for a novel fungicide candidate, "Fungicide X," to illustrate how such data would be structured.

CompoundTarget OrganismIC₅₀ (µg/mL)
Fungicide XBotrytis cinerea1.5
Fusarium graminearum3.2
Septoria tritici0.8
Standard FungicideBotrytis cinerea2.1
Fusarium graminearum4.5
Septoria tritici1.2

Visualizations

Diagram 1: Hypothetical Synthesis of a Triazole Fungicide Intermediate

G A This compound B Oxidation (e.g., KMnO4) A->B C 2-Fluoro-6-phenoxybenzoic acid B->C D Activation (e.g., SOCl2) C->D E 2-Fluoro-6-phenoxybenzoyl chloride D->E F 1,2,4-Triazole, Base E->F G Triazole Fungicide Intermediate F->G G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 2-Fluoro-6- phenoxybenzaldehyde & Malononitrile in Ethanol B Add catalytic amount of piperidine A->B C Reflux the mixture B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Pour into ice-water E->F G Filter the precipitate F->G H Recrystallize from Ethanol G->H

Application Notes and Protocols for 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes on the potential reaction mechanisms involving 2-Fluoro-6-phenoxybenzaldehyde, a versatile intermediate in organic synthesis. The protocols outlined are based on established chemical principles and reactions of analogous compounds, offering a foundational resource for the synthesis of novel molecules in pharmaceutical and materials science research.

Introduction

This compound possesses three key functional groups that dictate its reactivity: a reactive aldehyde, an electron-withdrawing fluorine atom, and a phenoxy group. The ortho-positioning of the fluorine and phenoxy groups relative to the aldehyde creates a unique electronic and steric environment. The strong inductive effect of the fluorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon and the aromatic carbon to which it is attached. This makes the compound susceptible to both nucleophilic addition at the aldehyde and nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. These application notes will explore several key transformations, providing detailed protocols and expected outcomes.

I. Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing aldehyde group ortho to the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing a pathway to diverse 2,6-disubstituted benzaldehyde derivatives. In this type of reaction, the fluorine atom is often a better leaving group than other halogens due to the high polarization of the C-F bond, which facilitates the initial nucleophilic attack.

Application Note 1: Synthesis of 2-Amino-6-phenoxybenzaldehyde Derivatives

This protocol describes the substitution of the fluorine atom with a primary or secondary amine. The resulting aminobenzaldehydes are valuable precursors for the synthesis of various heterocyclic compounds, including quinolines and benzodiazepines.

Experimental Protocol: Synthesis of 2-(Methylamino)-6-phenoxybenzaldehyde

  • Materials:

    • This compound

    • Methylamine (40% solution in water or 2.0 M solution in THF)

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in DMSO.

    • Add potassium carbonate (2.0 eq).

    • Slowly add the methylamine solution (1.5 eq) to the stirred mixture at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 4-8 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data
ProductReagentsSolventTemperature (°C)Time (h)Yield (%)
2-(Methylamino)-6-phenoxybenzaldehydeMethylamine, K₂CO₃DMSO90685-95
2-(Piperidin-1-yl)-6-phenoxybenzaldehydePiperidine, K₂CO₃DMSO100880-90
2-Hydroxy-6-phenoxybenzaldehydePotassium hydroxide, H₂ODMSO1201270-80

Yields are predictive and based on analogous reactions.

Reaction Mechanism & Workflow

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

II. Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a wide range of chemical transformations, including condensations, reductions, and oxidations.

Application Note 2: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new carbon-carbon double bond. This reaction is fundamental for synthesizing α,β-unsaturated compounds, which are important intermediates in drug discovery.

Experimental Protocol: Synthesis of (E)-2-(2-Fluoro-6-phenoxybenzylidene)malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

    • Stir the reaction mixture at room temperature. A precipitate may form as the reaction proceeds.

    • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, add cold water to the reaction mixture to induce precipitation.

    • Collect the product by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Quantitative Data
ProductActive Methylene CompoundCatalystSolventYield (%)
(E)-2-(2-Fluoro-6-phenoxybenzylidene)malononitrileMalononitrilePiperidineEthanol90-98
(E)-Ethyl 2-cyano-3-(2-fluoro-6-phenoxyphenyl)acrylateEthyl cyanoacetatePiperidineEthanol85-95

Yields are predictive and based on analogous reactions.

Reaction Mechanism

Knoevenagel_Condensation aldehyde This compound intermediate1 Aldol Adduct aldehyde->intermediate1 + active_methylene Active Methylene (e.g., Malononitrile) product α,β-Unsaturated Product intermediate1->product - H₂O water H₂O catalyst Base (Piperidine) catalyst->aldehyde Catalyzes

Caption: Knoevenagel Condensation Mechanism.

III. Synthesis of Heterocyclic Scaffolds

Ortho-substituted benzaldehydes are pivotal starting materials for constructing a variety of heterocyclic systems due to the proximity of the reacting functional groups.

Application Note 3: Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classic method for preparing quinolines by reacting an ortho-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By first performing an SNAr reaction with ammonia to generate 2-amino-6-phenoxybenzaldehyde, a subsequent Friedländer reaction can yield highly substituted quinolines.

Experimental Protocol: Two-Step Synthesis of 8-Phenoxyquinoline

  • Part A: Synthesis of 2-Amino-6-phenoxybenzaldehyde

    • Follow the SNAr protocol in Section I, using aqueous ammonia as the nucleophile.

  • Part B: Synthesis of 8-Phenoxyquinoline

    • Materials:

      • 2-Amino-6-phenoxybenzaldehyde (from Part A)

      • Acetone

      • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

      • Ethanol

    • Procedure:

      • Dissolve 2-Amino-6-phenoxybenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

      • Add an excess of acetone (5.0 eq).

      • Add a catalytic amount of a strong base, such as a few pellets of NaOH or KOH.

      • Reflux the mixture and monitor by TLC.

      • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

      • Neutralize the mixture with dilute HCl.

      • Remove the ethanol under reduced pressure.

      • Extract the aqueous residue with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

      • Purify the crude product by column chromatography.

Logical Workflow for Quinoline Synthesis

Friedlander_Synthesis_Workflow start_node This compound step1 S(N)Ar with NH₃ start_node->step1 intermediate 2-Amino-6-phenoxybenzaldehyde step1->intermediate step2 Friedländer Annulation (+ Ketone) intermediate->step2 product Substituted Quinoline step2->product

Caption: Workflow for Substituted Quinoline Synthesis.

Summary of Spectroscopic Data for Representative Products

The following table summarizes the predicted key spectroscopic data for the products described in the protocols. This data is estimated based on analogous structures from the scientific literature.

CompoundKey ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)Key IR Absorptions (cm⁻¹, predicted)
2-(Methylamino)-6-phenoxybenzaldehyde~9.8 (s, 1H, CHO), 7.0-7.5 (m, Ar-H), ~6.5 (br s, 1H, NH), ~2.9 (d, 3H, N-CH₃)~190 (CHO), ~160 (C-O), ~155 (C-N), 115-140 (Ar-C), ~30 (N-CH₃)3350 (N-H stretch), 2850, 2750 (C-H aldehyde stretch), 1680 (C=O stretch), 1580, 1490 (C=C stretch)
(E)-2-(2-Fluoro-6-phenoxybenzylidene)malononitrile~8.0 (s, 1H, =CH), 7.1-7.6 (m, Ar-H)~160 (d, J≈250 Hz, C-F), ~158 (C-O), 115-140 (Ar-C), ~112 (CN), ~80 (=C(CN)₂)2230 (C≡N stretch), 1690 (C=C stretch), 1580, 1490 (Ar C=C stretch), 1250 (C-F stretch)
8-Phenoxyquinoline8.9-9.1 (m, 1H, Quinoline-H), 7.0-8.2 (m, Ar-H)~158 (C-O), ~150 (Quinoline C=N), 118-145 (Ar-C)3050 (Ar C-H stretch), 1600, 1500, 1480 (Ar C=C and C=N stretch), 1240 (Ar-O-Ar stretch)

Application Notes and Protocols for the Purification of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Fluoro-6-phenoxybenzaldehyde, a key intermediate in various synthetic applications. The following methods are based on established principles for the purification of aromatic aldehydes and can be adapted based on the specific impurity profile of the crude material.

Physicochemical Properties and Safety Information

A thorough understanding of the physical properties of this compound is crucial for selecting the appropriate purification method and for safe handling.

PropertyValueSource
CAS Number 902836-68-4[1]
Molecular Formula C₁₃H₉FO₂Chemsrc
Molecular Weight 216.21 g/mol Chemsrc
Appearance Likely a solid at room temperature (by analogy to similar compounds)N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and very low solubility in water.N/A
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.General laboratory safety guidelines

Purification Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.[2][3]

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Using TLC, determine an appropriate eluent system. A mixture of hexanes and ethyl acetate is a good starting point.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation
ParameterRecommended Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient (e.g., 95:5 to 80:20)
Target Rf 0.25 - 0.35
Sample Loading 1-5% of silica gel weight

Experimental Workflow

G Workflow for Purification by Flash Column Chromatography cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis for Solvent System Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Caption: Workflow for Purification by Flash Column Chromatography.

Purification Method 2: Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.

Experimental Protocol

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold. Common solvents for aromatic aldehydes include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven.

Data Presentation
Solvent SystemSolubility ProfileExpected Purity
Isopropanol Good solubility at high temperature, low at room temperature.>98%
Ethanol/Water High solubility in hot ethanol, precipitation upon water addition.>97%
Ethyl Acetate/Hexanes Soluble in ethyl acetate, insoluble in hexanes.>98%

Experimental Workflow

G Workflow for Purification by Recrystallization cluster_diss Dissolution cluster_cryst Crystallization cluster_iso Isolation Dissolve Dissolve Crude Product in Minimal Hot Solvent Cool_RT Cool to Room Temperature Dissolve->Cool_RT Cool_Ice Cool in Ice Bath Cool_RT->Cool_Ice Filter Vacuum Filtration Cool_Ice->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Product Purified this compound Dry->Pure_Product

Caption: Workflow for Purification by Recrystallization.

Concluding Remarks

The choice between flash column chromatography and recrystallization will depend on the nature and quantity of the impurities present in the crude this compound. For mixtures with components of significantly different polarities, column chromatography is generally more effective. For the removal of small amounts of soluble impurities from a solid product, recrystallization is often the more straightforward and scalable method. It is recommended to perform small-scale trials to optimize the purification conditions. The purity of the final product should be confirmed by analytical techniques such as HPLC, GC-MS, and NMR.

References

Application Notes and Protocols for the Quantification of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Fluoro-6-phenoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification of this compound is critical for ensuring the quality, consistency, and safety of active pharmaceutical ingredients (APIs) and other fine chemicals. The following protocols are based on established analytical techniques for substituted benzaldehydes and can be adapted for specific laboratory requirements.

Analytical Methods Overview

The primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds. For aldehydes, derivatization is often employed to enhance detection by UV or fluorescence detectors.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and thermally stable compounds like this compound. It offers high sensitivity and specificity, particularly when coupled with a mass spectrometer.

Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for structural confirmation but are not typically used for routine quantification.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₁₃H₉FO₂[1]
Molecular Weight 216.21 g/mol [1]
LogP 3.43[1]
Polar Surface Area 26.3 Ų

Application Note 1: Quantification of this compound by HPLC with UV Detection

This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound. To enhance sensitivity and selectivity, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) can be employed, which is a common technique for analyzing aldehydes and ketones.[2][3]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Sulfuric acid (concentrated)

  • Methanol (HPLC grade)

2. Instrumentation

  • HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a mixture of acetonitrile and water (50:50 v/v) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in the diluent to obtain a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Derivatization Procedure (Optional, for enhanced sensitivity)

  • Prepare a DNPH solution by dissolving it in acetonitrile with a catalytic amount of sulfuric acid.

  • Mix the sample or standard solution with the DNPH reagent.

  • Allow the reaction to proceed to form the 2,4-dinitrophenylhydrazone derivative.

  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

5. HPLC Conditions

ParameterCondition
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Gradient elution may be required for complex matrices.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 254 nm (for the underivatized aldehyde) or 360 nm (for the DNPH derivative)[3]

6. Data Analysis

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Linearity (r²) ≥ 0.99
Precision (%RSD) ≤ 2%
Accuracy (Recovery) 98-102%
Limit of Detection (LOD) Dependent on derivatization; can be in the low ppm range.
Limit of Quantification (LOQ) Dependent on derivatization; can be in the low ppm range.

Application Note 2: Quantification of this compound by GC-MS

This protocol provides a general guideline for the quantitative analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method is highly specific and sensitive, making it suitable for trace analysis and impurity profiling.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • GC-grade solvent (e.g., Acetonitrile or Dichloromethane)

  • High-purity carrier gas (Helium)

2. Instrumentation

  • Gas Chromatograph equipped with a Mass Spectrometer (MS) detector and an autosampler.

  • GC Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[4]

3. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen GC-grade solvent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Dissolve a known quantity of the sample in a suitable GC-grade solvent to achieve a concentration within the calibration range.

4. GC-MS Conditions

ParameterCondition
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature: 150°C, hold for 2 minutes. Ramp: 10°C/min to 280°C, hold for 5 minutes.
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from the full scan mass spectrum of a standard.

5. Data Analysis

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • For quantification, use the peak area of a characteristic ion in SIM mode.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolation from the calibration curve.

Quantitative Data Summary (Expected Performance based on similar compounds)
ParameterExpected Value
Linearity (r²) > 0.999
Precision (%RSD) < 5%
Accuracy (Recovery) 95-105%
Limit of Detection (LOD) Low ng/mL to µg/mL range
Limit of Quantification (LOQ) Low ng/mL to µg/mL range

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B D Prepare Sample Solution A->D C Prepare Working Standards B->C E Inject into HPLC C->E D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution A->B D Prepare Sample Solution A->D C Prepare Working Standards B->C E Inject into GC C->E D->E F Chromatographic Separation E->F G Mass Spectrometric Detection F->G H Identify Peak (RT & MS) G->H I Construct Calibration Curve (SIM) H->I J Quantify Sample Concentration I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the synthesis of 2-Fluoro-6-phenoxybenzaldehyde. The content is structured to address common challenges and improve reaction yields through detailed troubleshooting guides, FAQs, and established protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-difluorobenzaldehyde with phenol in the presence of a base. The phenoxide, generated in-situ, acts as a nucleophile, displacing one of the fluorine atoms on the aromatic ring. The fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group in the ortho position.

Q2: My reaction yield is poor. What are the critical factors I should investigate?

A2: Low yields in this SNAr reaction typically stem from a few key areas:

  • Base Selection and Stoichiometry: The base must be strong enough to deprotonate phenol but not so strong that it reacts with the aldehyde. Anhydrous potassium carbonate (K₂CO₃) is a common choice. Ensure at least one equivalent is used.

  • Solvent Purity: The presence of water can significantly reduce yield by reacting with the base and phenoxide. Use of high-purity, anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is critical.[1]

  • Reaction Temperature: The reaction often requires elevated temperatures (e.g., 100-150 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition and side-product formation. Temperature optimization is crucial.

  • Atmosphere: To prevent oxidation of the aldehyde and other side reactions, the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q3: What are the common side reactions and how can they be minimized?

A3: Several side reactions can occur:

  • Cannizzaro-type Reactions: If a strong base like sodium hydroxide is used in the presence of water, the aldehyde can undergo a disproportionation reaction. Using a weaker, non-nucleophilic base like K₂CO₃ helps prevent this.

  • Decomposition: At very high temperatures, starting materials or the product may decompose, leading to a complex mixture of byproducts. Careful temperature control is essential.

  • Double Substitution: While less common due to steric hindrance and electronic deactivation after the first substitution, it is possible for the second fluorine to be displaced, especially with prolonged reaction times or at very high temperatures. Monitoring the reaction progress helps to stop it at the desired point.

Q4: How can I effectively monitor the reaction's progress?

A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) will show the consumption of the 2,6-difluorobenzaldehyde starting material and the appearance of the new, typically higher Rf, product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[2][3]

Q5: What is the recommended procedure for workup and purification?

A5: After the reaction is complete, the mixture is typically cooled to room temperature and poured into water. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is most commonly purified by column chromatography on silica gel.[2]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Conversion Ineffective Deprotonation: The base is old, hydrated, or insufficient.Use freshly dried, powdered potassium carbonate. Ensure at least 1.0-1.2 equivalents are used.
Low Temperature: The reaction has a high activation energy.Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC at each stage.
Solvent Quality: The solvent contains water or other reactive impurities.Use a new bottle of anhydrous solvent or distill the solvent over a suitable drying agent before use.
Multiple Products/Low Purity High Temperature: Excessive heat is causing decomposition or side reactions.Reduce the reaction temperature. Perform a temperature optimization study to find the ideal balance between reaction rate and purity.
Reaction Time: The reaction was left for too long, leading to byproduct formation.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Atmosphere: Oxygen in the reaction vessel is causing oxidation.Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[2]
Difficult Purification Formation of Polar Impurities: Byproducts from base-mediated reactions are present.During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a wash with sodium bicarbonate solution.
Streaking on TLC Plate: The crude product may contain highly polar or acidic/basic impurities.Filter the crude product through a small plug of silica gel before attempting full column chromatography.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative example and may require optimization.

Materials:

  • 2,6-Difluorobenzaldehyde (1.0 eq)

  • Phenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Setup: Add 2,6-difluorobenzaldehyde (1.0 eq), phenol (1.0 eq), and anhydrous potassium carbonate (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the benzaldehyde.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC until the 2,6-difluorobenzaldehyde spot is no longer visible (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Visualizations

G cluster_reactants Reactants cluster_reagents Conditions r1 2,6-Difluorobenzaldehyde prod This compound r1->prod SₙAr Reaction r2 Phenol r2->prod reagent K₂CO₃, DMF temp 120 °C G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Low Purity Issue c1 Incomplete Reaction? start->c1 c2 Multiple Products? start->c2 c3 Decomposition? start->c3 s1 Increase Temp. Check Base Activity Use Anhydrous Solvent c1->s1 s2 Lower Temp. Monitor Time Closely Check Reagent Purity c2->s2 s3 Lower Temp. Ensure Inert Atmosphere c3->s3

References

Technical Support Center: Synthesis of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and experimental protocols are based on established chemical principles and literature for analogous reactions, such as Nucleophilic Aromatic Substitution (SNAr) and Ullmann condensation, due to limited specific data for the synthesis of 2-Fluoro-6-phenoxybenzaldehyde. These recommendations should be adapted and optimized for specific laboratory conditions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two plausible synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzaldehyde

This route involves the reaction of 2,6-difluorobenzaldehyde with a phenoxide salt. The strong electron-withdrawing nature of the two fluorine atoms and the aldehyde group activates the aromatic ring for nucleophilic attack.

Question: My SNAr reaction shows low or no conversion of the starting material, 2,6-difluorobenzaldehyde. What are the potential causes and solutions?

Answer:

Low or no conversion in a Nucleophilic Aromatic Substitution reaction can stem from several factors related to reagents, reaction conditions, and setup.

  • Inactive Base or Incomplete Phenoxide Formation: The phenoxide is the active nucleophile. If it is not formed efficiently, the reaction will not proceed.

    • Solution: Use a strong, dry base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the phenol is dry and the base is freshly opened or has been properly stored to prevent hydration.

  • Low Reaction Temperature: SNAr reactions, while often more facile with highly activated substrates, still require sufficient thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. Typical temperatures for these reactions in solvents like DMF or DMSO range from 80 °C to 150 °C.[1] Monitor the reaction by TLC or GC-MS to track the consumption of starting material.

  • Presence of Water: Water can protonate the phenoxide, reducing its nucleophilicity, and can also compete as a nucleophile, potentially leading to the formation of 2-fluoro-6-hydroxybenzaldehyde.

    • Solution: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Employ polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the cation of the phenoxide salt, leaving the nucleophilic anion more reactive.

Question: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer:

Byproduct formation is a common challenge. The identity of the byproduct can provide clues to the underlying issue.

  • Formation of 2,6-diphenoxybenzaldehyde (Disubstitution): This occurs when a second molecule of phenoxide displaces the remaining fluorine atom.

    • Solution: Use a controlled stoichiometry. A slight excess of the limiting reagent (2,6-difluorobenzaldehyde) or using phenol at a 1:1 or slightly less molar ratio can minimize disubstitution. Lowering the reaction temperature and monitoring the reaction progress closely to stop it upon completion can also prevent the second substitution.

  • Formation of 2-Fluoro-6-hydroxybenzaldehyde: This is likely due to hydrolysis caused by trace amounts of water.

    • Solution: As mentioned previously, ensure strictly anhydrous conditions for all reagents and solvents.

  • Aldehyde-Related Side Products (Darkening/Polymerization): Aldehydes can be sensitive to strongly basic conditions and high temperatures, leading to aldol-type reactions or other decomposition pathways.

    • Solution: Consider using a milder base if compatible with phenoxide formation. Avoid excessive temperatures and prolonged reaction times. Running the reaction under an inert atmosphere can also mitigate oxidative decomposition.

Route 2: Copper-Catalyzed Ullmann Condensation

This approach typically involves the reaction of a 2-fluoro-6-halobenzaldehyde (where the halo is preferably Br or I) with phenol, catalyzed by a copper species.

Question: My Ullmann condensation is resulting in a low yield of the desired this compound. What should I check?

Answer:

Ullmann reactions are notoriously sensitive to reaction parameters. Low yields can often be traced back to the catalyst system, reagents, or conditions.

  • Inactive Catalyst System: The choice of copper source and ligand is crucial.

    • Solution: Copper(I) salts, such as CuI, are often more effective than Copper(II) salts or copper metal.[2] The reaction is significantly accelerated by the use of a ligand. Screen various ligands such as L-proline, N,N-dimethylglycine, or phenanthroline derivatives to find the optimal one for your specific substrate.[2][3]

  • Inappropriate Base or Solvent: The base plays a key role in deprotonating the phenol and influencing the catalyst's activity.

    • Solution: Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are commonly used. High-boiling polar solvents such as DMF, NMP, or dioxane are typical choices for Ullmann reactions which often require high temperatures (100-200 °C).[4]

  • Homocoupling of the Aryl Halide: A frequent side reaction is the formation of a biaryl compound from two molecules of the starting 2-fluoro-6-halobenzaldehyde.

    • Solution: This side reaction can be minimized by carefully controlling the reaction temperature and using an effective ligand that promotes the desired cross-coupling over homocoupling.

  • Decomposition of Starting Material or Product: The aldehyde functional group may not be stable under the high temperatures and basic conditions of a traditional Ullmann reaction.

    • Solution: If decomposition is suspected, consider protecting the aldehyde group as an acetal prior to the coupling reaction. The acetal is stable to the reaction conditions and can be easily hydrolyzed back to the aldehyde in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this transformation, SNAr or Ullmann?

A1: The SNAr route, starting from 2,6-difluorobenzaldehyde, is likely the more straightforward and modern approach. The presence of two activating fluorine atoms and an aldehyde group makes the substrate highly susceptible to nucleophilic aromatic substitution, often allowing for milder, ligand-free conditions compared to the Ullmann condensation.[5][6] The Ullmann reaction, while effective, typically requires higher temperatures and a carefully optimized copper-catalyst/ligand system.[2][4]

Q2: What analytical techniques are recommended for monitoring the reaction progress?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to accurately identify products and byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. ¹H NMR of aliquots can also be used to determine the conversion of starting materials.

Q3: How can I purify the final product, this compound?

A3: After an aqueous workup to remove the base, solvent, and any water-soluble salts, the crude product can be purified. The most common methods would be silica gel column chromatography or vacuum distillation. Given that the product is an aldehyde, care should be taken to avoid prolonged exposure to air to prevent oxidation to the corresponding carboxylic acid.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical conditions for the proposed synthetic routes based on analogous reactions reported in the literature.

Table 1: Typical Conditions for SNAr Synthesis

ParameterConditionRationale
Starting Material 2,6-DifluorobenzaldehydeHighly activated towards SNAr.
Nucleophile PhenolReacts in the presence of a base.
Base K₂CO₃, Cs₂CO₃To generate the phenoxide nucleophile.
Solvent DMF, DMSO, NMPPolar aprotic solvents accelerate SNAr.
Temperature 80 - 150 °CDependent on substrate reactivity.
Atmosphere Inert (N₂, Ar)Prevents moisture and side reactions.

Table 2: Typical Conditions for Ullmann Condensation

ParameterConditionRationale
Starting Material 2-Fluoro-6-bromobenzaldehydeAryl bromides are common substrates.
Nucleophile PhenolCouples with the aryl halide.
Catalyst CuI (5-10 mol%)Common and effective copper(I) source.
Ligand L-Proline, N,N-DimethylglycineAccelerates the reaction and improves yield.[2]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base.
Solvent Dioxane, Toluene, NMPHigh-boiling point solvents are required.
Temperature 100 - 200 °CHigh temperatures are often necessary.[4]
Atmosphere Inert (N₂, Ar)Prevents oxidation of the catalyst.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (1.5 equivalents). The flask is flushed with nitrogen.

  • Reagent Addition: Add anhydrous DMF, followed by phenol (1.0 equivalent) and 2,6-difluorobenzaldehyde (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 4-12 hours), cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis via Ullmann Condensation
  • Preparation: To an oven-dried Schlenk tube, add Copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous dioxane, followed by phenol (1.5 equivalents) and 2-fluoro-6-bromobenzaldehyde (1.0 equivalent).

  • Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath with stirring. Monitor the reaction until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and base.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent in vacuo. Purify the crude product by vacuum distillation or column chromatography to obtain the final product.

Visualizations

G start Problem: Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry - Anhydrous solvents? - Fresh base/catalyst? - Correct stoichiometry? start->check_reagents check_conditions Evaluate Reaction Conditions - Temperature too low? - Incorrect solvent? - Inert atmosphere maintained? start->check_conditions analyze_byproducts Analyze Byproducts (GC-MS, LC-MS, NMR) start->analyze_byproducts reagents_ok Reagents OK check_reagents->reagents_ok [ All Pass ] fix_reagents Solution: - Use anhydrous reagents/solvents - Use fresh catalyst/base - Adjust stoichiometry check_reagents->fix_reagents [ Issue Found ] conditions_ok Conditions OK check_conditions->conditions_ok [ All Pass ] fix_conditions Solution: - Increase temperature incrementally - Switch to appropriate solvent - Ensure inert atmosphere check_conditions->fix_conditions [ Issue Found ] byproducts_identified Byproducts Identified analyze_byproducts->byproducts_identified address_byproducts Solution: - Adjust conditions based on byproduct (e.g., lower temp for decomposition, protect aldehyde group) byproducts_identified->address_byproducts end Re-run Experiment & Monitor fix_reagents->end fix_conditions->end address_byproducts->end

G cluster_0 Route 1: SNAr cluster_1 Route 2: Ullmann Condensation A1 2,6-Difluorobenzaldehyde C1 This compound A1->C1 DMF or DMSO, Heat B1 Phenol + Base (e.g., K₂CO₃) B1->C1 A2 2-Fluoro-6-bromobenzaldehyde D2 This compound A2->D2 Dioxane or NMP, Heat B2 Phenol B2->D2 C2 CuI, Ligand, Base (e.g., K₃PO₄) C2->D2

References

Purification challenges of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Fluoro-6-phenoxybenzaldehyde

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and degradation products. The most prevalent impurity is often the corresponding carboxylic acid, 2-fluoro-6-phenoxybenzoic acid, formed by oxidation of the aldehyde. Other potential impurities may include precursors from its synthesis or products from side reactions such as ether cleavage.

Q2: My purified this compound shows a new impurity peak after storage. What could be the cause?

A2: Benzaldehydes are susceptible to air oxidation, which converts the aldehyde group (-CHO) into a carboxylic acid group (-COOH). This is the most likely cause of degradation upon storage. To minimize this, store the purified compound under an inert atmosphere (like nitrogen or argon), protect it from light, and keep it refrigerated.

Q3: Can I use distillation to purify this compound?

A3: While vacuum distillation can be a viable method for purifying aldehydes, it depends on the thermal stability of the compound and the boiling points of the impurities.[1] Given the molecular weight of this compound, it likely has a high boiling point, requiring high vacuum to prevent thermal degradation. If impurities are close-boiling, fractional distillation under reduced pressure would be necessary.[2]

Q4: What is the recommended solvent system for column chromatography of this compound?

A4: A typical starting point for column chromatography of moderately polar compounds like this benzaldehyde is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4] The exact ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.[5]

Q5: Is recrystallization a suitable purification method for this compound?

A5: If the crude product is a solid and contains impurities with different solubility profiles, recrystallization can be a very effective and scalable purification technique. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at cold temperatures or are insoluble at hot temperatures. A solvent system of isopropyl ether has been used for a similar compound, 2-fluoro-4-hydroxybenzaldehyde.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction or presence of significant side products.Monitor the reaction closely using TLC or GC to ensure completion.[2] Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation. Perform an aqueous wash (e.g., with sodium bicarbonate solution) to remove acidic impurities before proceeding with chromatography or recrystallization.
Product Oiling Out During Recrystallization The solvent is not ideal; the melting point of the compound may be lower than the boiling point of the solvent.Use a lower-boiling point solvent or a co-solvent system. Try adding the hot solution to a seed crystal in a separate flask to induce proper crystallization.
Poor Separation on Column Chromatography Incorrect solvent system (eluotropic strength is too high or too low). The column may have been packed improperly.Develop an optimal solvent system using TLC, aiming for an Rf of ~0.3 for the product.[5] Ensure the column is packed uniformly without air bubbles or cracks to prevent uneven band elution.[5]
Product Appears Yellow or Brown Presence of colored, high molecular weight impurities or degradation products.Consider treating a solution of the crude product with activated carbon before the final purification step (e.g., before filtration and recrystallization) to adsorb colored impurities.
Inconsistent Yields Issues with reaction workup, such as incomplete extraction or loss of product during transfers.Ensure proper phase separation during extractions. Minimize the number of transfers. Ensure complete precipitation and recovery during recrystallization by allowing sufficient time for cooling.

Data Presentation

The following table illustrates a typical purification profile for a crude sample of a substituted benzaldehyde using flash column chromatography.

Purification Stage Method Purity (by HPLC) Yield Key Impurities Removed
Crude ProductN/A75%N/AStarting materials, oxidized byproduct (carboxylic acid)
After Aqueous WashLiquid-Liquid Extraction80%95%Acidic impurities
After Column ChromatographySilica Gel, Hexane/Ethyl Acetate Gradient>99%85% (post-column)Starting materials, other non-polar byproducts

Experimental Protocols

Protocol 1: Purity Assessment and Method Development by TLC

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the separated spots under UV light.

  • Adjust the solvent polarity to achieve an Rf value of approximately 0.3 for the product spot, ensuring it is well-separated from impurity spots.[5] This optimized solvent system will be the starting point for column chromatography.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare the Column: Select a column of appropriate diameter for your sample size.[5] Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[5]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the Column: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes.

  • Monitor Fractions: Spot aliquots from each fraction onto a TLC plate to identify which fractions contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start: Crude Product cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Steps crude Crude this compound analysis Analyze by TLC/HPLC (Assess purity & impurity profile) crude->analysis decision Is the major impurity acidic (e.g., carboxylic acid)? analysis->decision wash Aqueous Bicarbonate Wash decision->wash Yes chromatography Column Chromatography decision->chromatography No wash->chromatography recrystallization Recrystallization chromatography->recrystallization Optional Polish final_product Pure Product (>99%) chromatography->final_product recrystallization->final_product

Caption: Troubleshooting workflow for the purification of this compound.

logical_relationship cluster_properties Key Properties cluster_methods Recommended Method start Crude Product Analysis is_solid Is crude product a solid? start->is_solid is_thermally_stable Is product thermally stable? start->is_thermally_stable recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No is_thermally_stable->chromatography No distillation Vacuum Distillation is_thermally_stable->distillation Yes impurities_bp Are impurities close-boiling? impurities_bp->chromatography Yes distillation->impurities_bp

Caption: Decision matrix for selecting the appropriate purification method.

References

Stability issues of 2-Fluoro-6-phenoxybenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-6-phenoxybenzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the general reactivity of aromatic aldehydes and related compounds, the primary stability concerns for this compound include:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-fluoro-6-phenoxybenzoic acid. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1]

  • Reaction with Nucleophiles: The fluorine atom at the ortho position has a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Instability in Alkaline Conditions: Phenoxybenzaldehydes can be reactive in alkaline mediums.[1] Strong bases may catalyze aldol-type reactions or other decompositions.[3]

  • Light Sensitivity: Aromatic aldehydes can be sensitive to UV light, which may catalyze oxidation or other degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is often recommended.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Container: Use a tightly sealed, opaque container to protect from air and light.

  • Purity: As with many reagents, stability can be affected by the presence of impurities, which can act as catalysts for degradation.

Q3: Can I handle this compound on the benchtop?

A3: For short durations, handling in a well-ventilated area is generally acceptable. However, for extended manipulations or if the compound will be exposed to air for a prolonged period, it is advisable to work under an inert atmosphere to prevent oxidation.[4][5]

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction

Symptoms:

  • Formation of an acidic byproduct, detected by pH change or extraction profiles.

  • Appearance of a new spot on TLC, often at a lower Rf value than the starting material.

  • NMR or Mass Spectrometry data indicating the presence of a carboxylic acid.

Possible Cause:

  • Oxidation of the aldehyde to 2-fluoro-6-phenoxybenzoic acid.

Troubleshooting Steps:

  • Solvent Purity: Ensure solvents are freshly distilled and deoxygenated to remove dissolved oxygen and peroxide impurities.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.

  • Fresh Reagent: Use a freshly opened bottle of this compound or purify the existing stock by distillation or chromatography.

  • Antioxidant: In some cases, adding a radical scavenger or antioxidant (e.g., BHT) in trace amounts can inhibit oxidation, provided it does not interfere with the desired reaction.

Issue 2: Low Yield or Incomplete Reaction with a Nucleophile

Symptoms:

  • The reaction does not go to completion, even with extended reaction times or excess nucleophile.

  • Recovery of a significant amount of starting material.

Possible Causes:

  • Steric Hindrance: The ortho-substituents (fluorine and phenoxy groups) may sterically hinder the approach of the nucleophile to the aldehyde carbonyl.[2][6]

  • Degraded Nucleophile: The nucleophile may have degraded or is not sufficiently reactive.

Troubleshooting Steps:

  • Stronger Nucleophile: Consider using a more reactive nucleophile.

  • Higher Temperature: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.

  • Catalyst: Employ a suitable catalyst to activate the aldehyde or the nucleophile. For example, a Lewis acid could be used to enhance the electrophilicity of the carbonyl carbon.

  • Check Nucleophile Quality: Verify the purity and activity of the nucleophile.

Issue 3: Discoloration of the Compound Upon Storage

Symptoms:

  • The compound, which is typically a colorless to light-yellow liquid or solid, develops a darker yellow or brown color over time.[1]

Possible Causes:

  • Oxidation: Formation of colored impurities due to oxidation.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acid or base impurities, or by light.

  • Light Exposure: Photodegradation can lead to colored byproducts.

Troubleshooting Steps:

  • Purification: Repurify the compound by distillation, chromatography, or recrystallization.

  • Storage Conditions: Ensure the compound is stored under the recommended conditions (cool, dark, inert atmosphere).

  • Inert Container: Store in an amber glass vial or a container that blocks UV light.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Conditions

ConditionTemperature (°C)AtmosphereDuration (days)Purity (%)Major Degradant
A 25Air30952-Fluoro-6-phenoxybenzoic acid
B 25Nitrogen30>99-
C 4Air30982-Fluoro-6-phenoxybenzoic acid
D 4Nitrogen30>99-
E 40Air10902-Fluoro-6-phenoxybenzoic acid
F 40Nitrogen1098Minor unidentified impurities

Note: This data is hypothetical and for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols

Protocol 1: Accelerated Stability Study by HPLC

This protocol outlines a method to assess the stability of this compound under elevated temperature and exposure to air.

1. Materials:

  • This compound (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid

  • 20 mL amber glass vials with screw caps

  • Calibrated oven

  • HPLC system with a UV detector and a C18 column

2. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dispense 1 mL of the stock solution into each of the labeled amber glass vials.

  • Leave the caps slightly loose on one set of vials to allow for air exposure.

  • Tightly cap another set of vials after purging with nitrogen for an inert atmosphere comparison.

3. Experimental Conditions:

  • Place the vials in an oven set to 40°C.

  • Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).

4. HPLC Analysis:

  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantify the peak area of this compound and any new peaks that appear over time. Calculate the percentage purity remaining.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution dispense Dispense 1 mL into Vials start->dispense air_vials Vials Exposed to Air dispense->air_vials n2_vials Vials under Nitrogen dispense->n2_vials oven Incubate at 40°C air_vials->oven n2_vials->oven sampling Sample at Time Points (0, 1, 3, 7, 14 days) oven->sampling hplc HPLC Analysis sampling->hplc data Quantify Purity and Degradants hplc->data

Caption: Workflow for the accelerated stability study of this compound.

degradation_pathway cluster_conditions Degradation Conditions start This compound oxidized 2-Fluoro-6-phenoxybenzoic acid start->oxidized Oxidation polymer Polymerization Products start->polymer Self-Condensation nucleophilic_adduct Nucleophilic Addition Product start->nucleophilic_adduct Nucleophilic Attack air Air (O2) air->oxidized light Light (hν) light->oxidized base Base base->polymer nucleophile Nucleophile nucleophile->nucleophilic_adduct

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-6-phenoxybenzaldehyde. The primary synthetic route involves an Ullmann condensation, a copper-catalyzed reaction between 2-fluoro-6-halobenzaldehyde (typically chloro- or bromo-) and phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Ullmann condensation.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is typically Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - Consider in-situ reduction of a Cu(II) salt if using one.[1] - Activate copper powder before use if employing it as the catalyst.
Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction with your specific substrates.[1]- Screen various ligands such as N,N-dimethylglycine, 1,10-phenanthroline, or L-proline.[1]
Suboptimal Base: The base is crucial for deprotonating the phenol and promoting the catalytic cycle.[1]- Test different inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate.[2]- Gradually increase the reaction temperature, typically in the range of 100-210°C.[2][3]
Poor Reagent Quality: Starting materials may contain impurities that inhibit the reaction.- Ensure the 2-fluoro-6-halobenzaldehyde and phenol are of high purity and free of moisture.
Significant Side Product Formation (e.g., Dehalogenation) Presence of Protic Impurities: Trace amounts of water can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Reaction Temperature: Excessive heat can promote decomposition and side reactions.- Optimize the temperature to find a balance between reaction rate and selectivity.
Unsuitable Solvent: Some solvents can act as hydrogen donors, leading to dehalogenation.- Screen aprotic polar solvents like DMF, NMP, or nitrobenzene.[2]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.- Add a fresh portion of the catalyst. - Ensure the reaction environment is free of catalyst poisons.
Insufficient Base: The base may be consumed during the reaction.- Use a slight excess of the base.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of a 2-fluoro-6-halobenzaldehyde with phenol.[2][4] This reaction forms the desired aryl ether bond.

Q2: Which halogen is preferred on the 2-fluoro-6-halobenzaldehyde starting material?

A2: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in Ullmann-type reactions.[3] However, the choice may also depend on the availability and cost of the starting material.

Q3: What are the typical reaction conditions for the Ullmann condensation to synthesize aryl ethers?

A3: Traditional Ullmann reactions often require high temperatures (above 150°C), a stoichiometric amount of copper or a copper salt, and a high-boiling polar solvent like DMF, NMP, or nitrobenzene.[2] Modern protocols may use catalytic amounts of copper with a ligand at lower temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.

Q5: What are some common purification methods for this compound?

A5: After the reaction, the crude product is typically worked up by extraction and then purified using column chromatography or distillation.

Experimental Protocols

General Procedure for Ullmann Condensation:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the 2-fluoro-6-halobenzaldehyde, phenol, copper catalyst (e.g., CuI), a ligand (if used), and a base (e.g., K₂CO₃).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Solvent Addition: Add an anhydrous, high-boiling polar solvent (e.g., DMF) via a syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 100-200°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Data Presentation

Table 1: Typical Reaction Parameters for Ullmann Ether Synthesis

Parameter Typical Range/Examples Notes
Catalyst CuI, CuBr, Cu₂O, Copper powderCu(I) salts are generally preferred.[1]
Ligand N,N-dimethylglycine, 1,10-phenanthroline, L-prolineLigands can improve reaction efficiency and allow for milder conditions.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction outcome.[1]
Solvent DMF, NMP, Nitrobenzene, DioxaneHigh-boiling polar aprotic solvents are commonly used.[2]
Temperature 100 - 210°CHigher temperatures are often required for less reactive aryl halides.[2]
Reaction Time 12 - 48 hoursDependent on temperature, catalyst, and substrate reactivity.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagent_prep Reagent Preparation (Aryl Halide, Phenol, Catalyst, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup heating_stirring Heating & Stirring (100-200°C) reaction_setup->heating_stirring monitoring Reaction Monitoring (TLC/GC) heating_stirring->monitoring monitoring->heating_stirring Incomplete workup Work-up (Extraction, Washing) monitoring->workup Complete purification Purification (Column Chromatography/Distillation) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low or No Product Yield check_catalyst Check Catalyst Activity (Fresh, High Purity Cu(I)) start->check_catalyst check_reagents Verify Reagent Quality (Anhydrous, Pure) check_catalyst->check_reagents No Improvement success Improved Yield check_catalyst->success Improvement optimize_temp Optimize Temperature (Gradual Increase) check_reagents->optimize_temp No Improvement check_reagents->success Improvement screen_ligands Screen Ligands optimize_temp->screen_ligands No Improvement optimize_temp->success Improvement screen_bases Screen Bases screen_ligands->screen_bases No Improvement screen_ligands->success Improvement screen_bases->success Improvement

Caption: A logical troubleshooting flowchart for addressing low product yield in the synthesis.

References

Common impurities in 2-Fluoro-6-phenoxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Fluoro-6-phenoxybenzaldehyde. It addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities often stem from the synthetic route used for its preparation. The most probable methods are Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation. Consequently, impurities may include unreacted starting materials such as 2,6-difluorobenzaldehyde, phenol, or a 2-fluoro-6-halobenzaldehyde. Other potential impurities include residual catalysts (e.g., copper), ligands, and byproducts from side reactions.

Q2: My NMR spectrum of this compound shows unexpected peaks. What could they be?

A2: Unexpected peaks in an NMR spectrum can indicate the presence of several impurities. Unreacted 2,6-difluorobenzaldehyde or phenol are common culprits. Depending on the synthesis method, you might also be observing signals from homocoupled byproducts or residual solvents used in the purification process. It is advisable to compare your spectrum with a reference spectrum of the pure compound and the starting materials.

Q3: I am observing a lower than expected yield in a reaction using this compound. Could impurities be the cause?

A3: Yes, impurities can significantly impact reaction yields. Unreacted starting materials or other non-reactive organic impurities will lower the effective concentration of your reactant. Catalytic residues, if present, could interfere with your reaction mechanism, leading to lower yields or the formation of unwanted side products.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods can separate the main compound from its impurities, allowing for quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are excellent for structural confirmation and identifying the presence of impurities.

Troubleshooting Guide: Impurity Removal

Problem: My this compound sample contains unreacted starting materials (e.g., phenol, 2,6-difluorobenzaldehyde).

Solution:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from solid samples. A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at room temperature.

  • Column Chromatography: For larger quantities or when dealing with multiple impurities, column chromatography using silica gel is a highly effective purification technique. A solvent system of appropriate polarity (e.g., a hexane/ethyl acetate gradient) will separate the desired product from the starting materials and other byproducts.

Problem: My sample is contaminated with a residual copper catalyst from an Ullmann condensation reaction.

Solution:

  • Aqueous Wash: Washing the organic solution of your product with an aqueous solution of a chelating agent, such as aqueous ammonia or a solution of ethylenediaminetetraacetic acid (EDTA), can help remove residual copper salts.

  • Filtration through a plug of silica or celite: Dissolving the crude product in a suitable organic solvent and passing it through a short plug of silica gel or celite can effectively adsorb the copper catalyst.

Problem: The product has a persistent color, suggesting colored impurities.

Solution:

  • Activated Carbon Treatment: Dissolving the crude product in an appropriate solvent and treating it with a small amount of activated carbon can help remove colored impurities. The solution should be gently heated and then filtered to remove the carbon.

  • Recrystallization: This technique can also be effective in removing colored impurities, as they may be excluded from the crystal lattice of the pure compound.

Quantitative Data Presentation

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Primary Use Purity and impurity profiling, especially for volatile impurities.Purity and impurity profiling for a wide range of non-volatile impurities.
Column e.g., DB-624 (30 m x 0.25 mm, 1.4 µm)e.g., C18 reverse-phase column
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Diode Array Detector (DAD) or UV Detector
Typical Mobile Phase -Acetonitrile/Water gradient
Sample Preparation Dissolution in a suitable solvent like acetonitrile or dichloromethane.Dissolution in the mobile phase.

Experimental Protocols

1. General Recrystallization Protocol:

  • Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexanes).

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

2. General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent.

  • Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization

Impurity_Removal_Workflow Workflow for Impurity Identification and Removal cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Decision Point cluster_purification Purification Methods cluster_end Final Product start Crude this compound analysis Analytical Characterization (HPLC, GC, NMR) start->analysis decision Purity Acceptable? analysis->decision recrystallization Recrystallization decision->recrystallization No (Minor Impurities) chromatography Column Chromatography decision->chromatography No (Complex Mixture) wash Aqueous Wash (for catalyst removal) decision->wash No (Catalyst Residue) end_product Pure Product decision->end_product Yes recrystallization->analysis chromatography->analysis wash->analysis

Caption: Logical workflow for identifying and removing impurities from this compound.

Technical Support Center: Troubleshooting Reactions with 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-6-phenoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving this sterically hindered aromatic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when working with this compound?

A1: The primary challenges stem from the steric hindrance created by the two ortho-substituents (the fluorine atom and the phenoxy group). This steric bulk can impede the approach of nucleophiles and reagents to the aldehyde carbonyl group and the sites of cross-coupling reactions. For palladium-catalyzed reactions, the electron-donating nature of the phenoxy group can also influence the reactivity of the aryl fluoride bond.

Q2: How can I purify this compound if I suspect it is impure?

A2: Impurities in the starting material can significantly impact reaction outcomes. Standard purification techniques for solid organic compounds are applicable. Recrystallization from a suitable solvent system (e.g., isopropanol/water or hexanes/ethyl acetate) is a common method. Alternatively, flash column chromatography on silica gel can be employed for more challenging separations. The purity can be assessed by analytical techniques such as NMR, GC-MS, or HPLC.

Q3: What are the key safety precautions when handling this compound?

A3: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the steric hindrance and electronic properties of this compound can lead to challenges. The following guide, with insights drawn from the analogous 2-chloro-6-fluorobenzaldehyde, addresses common issues.[1]

Problem 1: Low to No Conversion of Starting Material

Possible Cause Suggested Solution
Insufficient Catalyst Activity The steric hindrance of the substrate may require a highly active palladium catalyst system.[1] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[1]
Inappropriate Base The choice of base is critical for the transmetalation step. Try a stronger base such as K₃PO₄ or Cs₂CO₃, especially if you are using a less reactive boronic acid.[2]
Low Reaction Temperature Sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[2] Increase the reaction temperature in increments of 10-20 °C, ensuring the solvent does not exceed its boiling point.
Presence of Oxygen Oxygen can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[3]
Poor Quality Reagents Impurities in the aldehyde, boronic acid, or solvent can inhibit the reaction. Use freshly purified starting materials and anhydrous solvents.

Problem 2: Significant Formation of Side Products

Side Product Possible Cause Suggested Solution
Homocoupling of Boronic Acid This is often promoted by the presence of oxygen or an excess of palladium(II) species at the start of the reaction.[3] Ensure rigorous degassing of all reagents and solvents. Use a Pd(0) source like Pd(PPh₃)₄ or ensure complete reduction of the Pd(II) precatalyst.
Protodeboronation The boronic acid is replaced by a hydrogen atom, a common issue with unstable boronic acids.[3] Use a fresh batch of the boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).
Dehalogenation/Dephenoxylation The fluoro or phenoxy group is replaced by hydrogen. This can occur via a competing reduction pathway.[3] This is less common for the C-F bond but can be influenced by the choice of ligand and base. Screening different reaction conditions may be necessary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., SPhos), and the base (e.g., K₃PO₄).[1][2]

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.[1]

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2][4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low or No Product check_catalyst Is the catalyst system a) Sufficiently active? b) At adequate loading? start->check_catalyst check_conditions Are the reaction conditions a) Temperature high enough? b) Under strict inert atmosphere? check_catalyst->check_conditions No solution_catalyst Action: - Switch to a more active ligand (e.g., SPhos, XPhos). - Increase catalyst loading (3-5 mol%). check_catalyst->solution_catalyst Yes check_reagents Are all reagents a) Pure and anhydrous? b) Stoichiometrically correct? check_conditions->check_reagents No solution_conditions Action: - Increase temperature. - Improve degassing of solvents. check_conditions->solution_conditions Yes solution_reagents Action: - Purify starting materials. - Use fresh, anhydrous solvents. - Use a slight excess of boronic acid. check_reagents->solution_reagents No success Reaction Successful check_reagents->success Yes solution_catalyst->success solution_conditions->success solution_reagents->success

Troubleshooting Suzuki-Miyaura Coupling.

Troubleshooting Guide 2: Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The steric hindrance of this compound can slow down the reaction and may require optimized conditions.[5][6]

Problem 1: Low Yield of Alkene Product

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Incomplete Ylide Formation | The base may not be strong enough to fully deprotonate the phosphonium salt.[7] Use a stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[7] Ensure the phosphonium salt is dry, as moisture will quench the base. | | Ylide Instability/Decomposition | Some ylides, particularly non-stabilized ones, can be unstable at room temperature.[7] Generate the ylide at a lower temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution slowly at that temperature.[7] | | Steric Hindrance | The bulky substituents on the aldehyde can hinder the approach of the ylide.[5][7] Prolong the reaction time and/or increase the reaction temperature after the initial addition. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as the smaller phosphonate carbanions are often more effective with hindered aldehydes.[7][8] | | Impure Aldehyde | Aldehydes can oxidize to carboxylic acids over time, which will react with the ylide and reduce the yield.[5] Use freshly purified this compound. |

Problem 2: Unexpected Stereochemistry of the Alkene Product

Issue Consideration
Mixture of E/Z Isomers The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide.[9] Non-stabilized ylides (from simple alkyl phosphonium salts) typically favor the Z-alkene.[9] Stabilized ylides (with electron-withdrawing groups) generally favor the E-alkene.[9] Forcing conditions (higher temperatures) can sometimes lead to isomerization.
Obtaining the E-alkene If the Z-alkene is the major product and the E-alkene is desired, consider the Schlosser modification of the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which often favors the E-isomer.[8][10]
Experimental Protocol: General Procedure for a Wittig Reaction

This protocol is a starting point and may require optimization based on the specific phosphonium salt used.

  • Ylide Formation: In a flame-dried, multi-necked flask under an inert atmosphere, suspend the triphenylphosphonium salt (1.1 equiv.) in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Slowly add a strong base (e.g., n-BuLi, 1.05 equiv.) dropwise. A color change (often to deep red or orange) indicates ylide formation. Stir for 1 hour at this temperature.[7]

  • Reaction with Aldehyde: Dissolve this compound (1.0 equiv.) in anhydrous THF and add it slowly to the ylide solution at the same low temperature.

  • Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography on silica gel to isolate the desired alkene.

Logical Relationship in Wittig Reaction Troubleshooting

Wittig_Troubleshooting start Low Alkene Yield check_ylide Was ylide formation successful? (Check for color change) start->check_ylide check_reaction Is the reaction sluggish due to steric hindrance? check_ylide->check_reaction Yes solution_ylide Action: - Use a stronger base (n-BuLi, NaH). - Ensure phosphonium salt is dry. - Use anhydrous solvent. check_ylide->solution_ylide No check_reagents Are reagents pure and anhydrous? check_reaction->check_reagents No solution_reaction Action: - Increase reaction time/temperature. - Consider Horner-Wadsworth-Emmons reaction. check_reaction->solution_reaction Yes solution_reagents Action: - Purify aldehyde and phosphonium salt. - Use freshly distilled anhydrous solvent. check_reagents->solution_reagents No success Improved Alkene Yield check_reagents->success Yes solution_ylide->success solution_reaction->success solution_reagents->success

Troubleshooting the Wittig Reaction.

Troubleshooting Guide 3: Other Common Reactions

This section provides brief troubleshooting for other common transformations of aldehydes.

A. Aldol Condensation

The reaction of this compound with a ketone (a Claisen-Schmidt condensation) can be slow due to steric hindrance.[11][12]

  • Low Yield:

    • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer period or gently warm the mixture.

    • Choice of Base: Stronger bases like NaOH or KOH are typically used.[11] For very hindered systems, a stronger, non-nucleophilic base might be required.

    • Solvent: Ethanol is a common solvent, but for solubility or reactivity issues, other polar solvents can be explored.[11]

B. Reduction to an Alcohol

The reduction of the aldehyde to 2-fluoro-6-phenoxybenzyl alcohol is a common transformation.[13]

  • Incomplete Reaction:

    • Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and effective reagent for this reduction. If the reaction is sluggish, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but with greater caution and under strictly anhydrous conditions.[13]

    • Stoichiometry: Ensure at least one equivalent of the hydride reagent is used. A slight excess (1.1-1.2 equiv.) can help drive the reaction to completion.

C. Reductive Amination

Formation of a secondary or tertiary amine via reductive amination involves the initial formation of an imine followed by reduction.[14][15]

  • Low Yield of Amine:

    • Imine Formation: The formation of the imine from the aldehyde and a primary or secondary amine can be slow.[16][17] This step is often acid-catalyzed and requires the removal of water, for example, by using a Dean-Stark apparatus or molecular sieves.[16]

    • Reducing Agent: A mild reducing agent that is selective for the imine over the aldehyde is required for a one-pot reaction. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are commonly used. For a two-step process, the imine can be isolated first and then reduced with NaBH₄.[14]

D. Formation of Imines and Oximes

These derivatives are formed by condensation with primary amines or hydroxylamine, respectively.[16][18]

  • Low Yield:

    • pH Control: The reaction is typically fastest under mildly acidic conditions (pH 4-5) to activate the carbonyl group without fully protonating the amine nucleophile.[16]

    • Water Removal: As with imine formation in reductive amination, removing the water byproduct will drive the equilibrium towards the product.[16]

This technical support guide provides a starting point for troubleshooting common reactions with this compound. Due to the specific nature of this substrate, optimization of published procedures for similar compounds is often necessary. Always begin with small-scale test reactions to find the optimal conditions for your specific transformation.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Fluoro-6-phenoxybenzaldehyde. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This typically involves the reaction of a substituted aryl halide, such as 2,6-difluorobenzaldehyde or 2-fluoro-6-halobenzaldehyde, with phenol in the presence of a copper catalyst and a base. An alternative approach involves the O-arylation of 2-fluoro-6-hydroxybenzaldehyde with a suitable arylating agent like phenylboronic acid, also often copper-catalyzed.

Q2: What are the critical parameters to control during the scale-up of the Ullmann condensation for this synthesis?

A2: When scaling up, critical parameters to monitor and control include:

  • Temperature: Ullmann reactions can be exothermic. Precise temperature control is crucial to prevent side reactions and ensure consistent product quality.

  • Inert Atmosphere: The copper catalyst, particularly in its Cu(I) state, can be sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is vital to prevent catalyst deactivation.

  • Reagent Quality: The purity of starting materials, including the aryl halide, phenol, copper source, and base, is critical. Impurities can lead to side reactions and lower yields.

  • Mixing: Efficient agitation is necessary to ensure proper mixing of the reactants, catalyst, and base, especially in larger reaction vessels.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using chromatographic techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For quantitative analysis of this compound in the reaction mixture, HPLC is a robust method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically suitable.

Q4: What are the common challenges in purifying this compound at a larger scale?

A4: At an industrial scale, purification is often achieved through crystallization or distillation. Key challenges include the removal of residual copper catalyst, unreacted starting materials, and any side products formed during the reaction. Developing a robust crystallization process with an appropriate solvent system is crucial for obtaining a high-purity product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized copper source).Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider in situ activation of the copper catalyst.
Inappropriate ligand for the copper catalyst.Screen a variety of ligands, such as phenanthroline or N,N-dimethylglycine, to find one that is optimal for your specific substrates.
Suboptimal base or solvent.Screen different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and polar aprotic solvents (e.g., DMF, DMAc, NMP).
Reaction temperature is too low or too high.Optimize the reaction temperature. Modern ligand-accelerated Ullmann reactions often proceed at milder temperatures (80-130°C).
Formation of Side Products (e.g., homocoupling of phenol or aryl halide) Presence of oxygen in the reaction vessel.Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of the aryl halide and phenol.
Inconsistent Results Upon Scale-Up Poor heat transfer in a larger reactor.Ensure the reactor has adequate cooling capacity and that the reaction temperature is monitored at multiple points.
Inefficient mixing.Use an appropriate agitator and agitation speed to ensure homogeneous mixing of all components.
Difficulty in Product Isolation and Purification Residual copper catalyst in the crude product.Employ an effective work-up procedure, which may include an acidic wash or filtration through a pad of celite to remove copper salts.
Co-crystallization of impurities.Screen different crystallization solvents and optimize the cooling profile to achieve selective crystallization of the desired product.

Experimental Protocols

Synthesis of 2-Fluoro-6-hydroxybenzaldehyde (Precursor)

A detailed protocol for the synthesis of the precursor, 2-fluoro-6-hydroxybenzaldehyde, can be found in the literature. One common method involves the protection of the hydroxyl group of 2-fluorophenol, followed by ortho-formylation and subsequent deprotection. For instance, the hydroxyl group can be protected as a tetrahydropyranyl (THP) ether, followed by ortho-lithiation and formylation with N,N-dimethylformamide (DMF), and finally, acidic deprotection to yield 2-fluoro-6-hydroxybenzaldehyde.[3][4]

Representative Ullmann Condensation for this compound

This protocol is a representative example based on general procedures for Ullmann ether synthesis and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • 2-Fluoro-6-hydroxybenzaldehyde

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-6-hydroxybenzaldehyde (1.0 eq), phenylboronic acid (1.5 eq), copper(II) acetate (0.2 eq), and activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous dichloromethane (DCM) and pyridine (2.0 eq) via syringe.

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and molecular sieves. Wash the celite pad with DCM.

  • Combine the filtrates and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the Ullmann synthesis of a phenoxybenzaldehyde derivative. Note that these are typical values and will vary depending on the specific substrates and reaction conditions.

ParameterValue
Reactants 2-Fluoro-6-hydroxybenzaldehyde, Phenylboronic acid
Catalyst Copper(II) acetate
Base Pyridine
Solvent Dichloromethane
Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 60-80%
Purity (after purification) >98%

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: 2-Fluoro-6-hydroxybenzaldehyde Phenylboronic Acid reaction Ullmann Condensation: - Cu(OAc)2 (catalyst) - Pyridine (base) - DCM (solvent) - Reflux start->reaction workup Reaction Work-up: - Filtration - Washes (Acid, Base, Brine) reaction->workup purification Purification: - Column Chromatography or - Crystallization workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or No Reaction catalyst Check Catalyst Activity - Use fresh Cu(I) salt - Consider activation start->catalyst Possible Cause ligand Optimize Ligand - Screen different ligands start->ligand Possible Cause conditions Verify Reaction Conditions - Check temperature - Ensure inert atmosphere - Confirm base/solvent suitability start->conditions Possible Cause reagents Assess Reagent Quality - Purity of starting materials start->reagents Possible Cause improve_yield Improved Yield catalyst->improve_yield Solution ligand->improve_yield Solution conditions->improve_yield Solution reagents->improve_yield Solution

Caption: Logical troubleshooting flow for low yield in the Ullmann synthesis.

References

Preventing decomposition of 2-Fluoro-6-phenoxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Fluoro-6-phenoxybenzaldehyde to prevent its decomposition. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to address common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Oxidation or polymerization of the aldehyde.Discard the reagent as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and in a tightly sealed container.
Decreased reactivity in subsequent experiments Decomposition of the aldehyde, leading to a lower concentration of the active compound.Verify the purity of the stored aldehyde using analytical techniques like HPLC or GC-MS before use. If decomposition is confirmed, a fresh batch should be used.
Inconsistent experimental results Inhomogeneous mixture due to partial decomposition or polymerization.Ensure the sample is homogeneous before use. If solids are present, the product may have degraded. Purity should be assessed.
pH of the sample has become acidic Oxidation of the aldehyde to the corresponding carboxylic acid (2-Fluoro-6-phenoxybenzoic acid).The product has degraded and should not be used. To prevent this, store under an inert atmosphere and away from light and heat.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize decomposition?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3] For extended storage, refrigeration (2-8°C) in an amber glass vial under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

Q2: What are the primary decomposition pathways for this compound?

A2: Like many aromatic aldehydes, this compound is susceptible to two main decomposition pathways:

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid (2-Fluoro-6-phenoxybenzoic acid), especially when exposed to air (oxygen).[4] This process can be accelerated by light and heat.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, forming larger, often insoluble, molecules.[4] This can be catalyzed by acidic or basic impurities.

Q3: How can I detect decomposition in my sample of this compound?

A3: Decomposition can be detected through several methods:

  • Visual Inspection: A change in color, the formation of a precipitate, or the solidification of the liquid can indicate degradation.

  • Analytical Techniques: Purity can be assessed using methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak corresponding to the aldehyde and the appearance of new peaks would signify decomposition.

Q4: Is it advisable to use antioxidants to prevent the decomposition of this compound?

A4: The use of antioxidants, such as Butylated Hydroxytoluene (BHT), can be beneficial in preventing the oxidation of aldehydes.[4] However, the compatibility of the antioxidant with your specific experimental setup should be considered, as it may interfere with downstream reactions. If used, it should be at a very low concentration.

Q5: Can I store this compound in a solution to improve its stability?

A5: Storing the aldehyde in a dilute solution of an anhydrous, primary alcohol (like ethanol) can enhance its stability by forming a more stable hemiacetal.[4] However, this is only recommended if the alcohol will not interfere with the intended application of the aldehyde. The solution should still be stored under the recommended cool, dark, and inert conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for determining the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for pH adjustment)
  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector
  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is 60:40 (acetonitrile:water). The mobile phase can be acidified with 0.1% formic acid to improve peak shape.
  • Standard Preparation: Accurately weigh a small amount of high-purity this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve.
  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a concentration within the range of the calibration curve.
  • HPLC Analysis:
  • Set the column temperature (e.g., 25°C).
  • Set the flow rate (e.g., 1.0 mL/min).
  • Set the UV detection wavelength (e.g., 254 nm).
  • Inject the standards and the sample solution.
  • Data Analysis:
  • Generate a calibration curve from the standard solutions.
  • Determine the concentration of this compound in the sample.
  • Calculate the purity by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. The appearance of new peaks, especially at different retention times, indicates the presence of impurities or degradation products.

Visualizations

decomposition_pathway A This compound B 2-Fluoro-6-phenoxybenzoic acid A->B Oxidation (O2, light, heat) C Polymer/Trimer A->C Polymerization (acid/base catalysis) experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment A Store at 2-8°C E Sample Preparation A->E B Inert Atmosphere (Ar/N2) B->E C Airtight Amber Vial C->E D Avoid Light & Heat D->E F HPLC/GC Analysis E->F G Data Interpretation F->G H Purity > 98%? G->H I Use in Experiment H->I Yes J Discard and Procure Fresh Stock H->J No

References

Enhancing the reactivity of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing 2-Fluoro-6-phenoxybenzaldehyde in their experiments.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound in a question-and-answer format.

Q1: My condensation reaction with this compound is showing low to no conversion. What are the potential causes and how can I improve the yield?

A1: Low reactivity in condensation reactions involving this compound can be attributed to several factors, including steric hindrance from the ortho-phenoxy group and the electron-withdrawing nature of the fluorine atom.

Troubleshooting Strategies:

  • Catalyst Choice: The addition of an appropriate catalyst is crucial. For reactions like Knoevenagel or Claisen condensations, the choice of base or acid catalyst is critical.

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, monitor for potential side reactions or decomposition.

  • Solvent Selection: The polarity of the solvent can significantly influence reaction rates. A solvent switch from a non-polar to a polar aprotic solvent (e.g., DMF, DMSO) can enhance reactivity. In some cases, changing the solvent has been shown to dramatically reduce reaction times and improve yields.[1]

  • Reagent Purity: Ensure all reagents, especially the amine or active methylene compound, are pure and dry, as impurities can inhibit the reaction.

Q2: I am observing significant side products in my reaction. What are the likely side reactions and how can they be minimized?

A2: The primary side reaction to consider is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces either the fluorine atom or the phenoxy group. The fluorine atom is a particularly good leaving group in SNAr reactions when the aromatic ring is activated by electron-withdrawing groups.[2]

Mitigation Strategies:

  • Control of Stoichiometry: Use a precise stoichiometry of reactants to avoid excess nucleophile that could promote side reactions.

  • Temperature Management: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to disfavor the higher activation energy SNAr pathway.

  • Protecting Groups: If the nucleophile is particularly strong, consider if temporary protection of the aldehyde is a viable strategy, although this adds extra steps to the synthesis.

Q3: The purification of my product is proving difficult due to the presence of unreacted starting material and byproducts. What are some effective purification techniques?

A3: Purification challenges are common. A combination of techniques is often necessary.

Purification Workflow:

  • Aqueous Workup: Begin with a standard aqueous workup to remove water-soluble impurities and catalysts.

  • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from unreacted aldehyde and non-polar byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.

Frequently Asked Questions (FAQs)

Q: What are the primary reactive sites on this compound?

A: The primary reactive site is the aldehyde functional group, which will undergo reactions typical of aldehydes, such as condensation, oxidation, reduction, and nucleophilic addition. The ortho-fluoro and ortho-phenoxy groups can also participate in nucleophilic aromatic substitution reactions under certain conditions.

Q: Which catalysts are most effective for enhancing the reactivity of the aldehyde group?

A: The choice of catalyst is highly dependent on the specific reaction.

  • For Knoevenagel condensations: Piperidine or other mild organic bases are often effective.[3]

  • For quinazoline synthesis: Lewis acids or iodine have been used to catalyze the cyclization steps.[4][5]

Q: What safety precautions should be taken when handling this compound?

A: Similar to other halogenated benzaldehydes, this compound may cause skin, eye, and respiratory irritation.[6][7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Recommended Catalysts for Common Reactions

Reaction TypeCatalystTypical Loading (mol%)Notes
Knoevenagel CondensationPiperidine10-20A mild base, effective for reactions with active methylene compounds.[3]
Quinazoline SynthesisMolecular Iodine (I₂)10-30Acts as a catalyst for C-H bond amination.[5]
Imine FormationAcetic Acid5-10A catalytic amount of acid can accelerate the dehydration step.
Reductive AminationNaBH(OAc)₃1.2-2.0 equiv.A mild reducing agent suitable for one-pot reductive amination.

Table 2: Solvent Selection Guide

Reaction TypeRecommended SolventsRationale
Condensation ReactionsToluene, Ethanol, DMFToluene allows for azeotropic removal of water. Ethanol is a common polar protic solvent. DMF is a polar aprotic solvent that can accelerate reactions.
Nucleophilic Aromatic SubstitutionDMSO, DMF, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of anionic nucleophiles, favoring SNAr.
Quinazoline SynthesisDMSO, AcetonitrileThese solvents are often used in modern, metal-free synthesis protocols.[5]

Experimental Protocols

Protocol 1: Synthesis of a Quinazoline Derivative via Condensation

This protocol describes a general procedure for the synthesis of a 2-substituted quinazoline from this compound and a suitable amine, based on established methodologies for similar substrates.[4][5][8]

Materials:

  • This compound

  • 2-Aminobenzylamine (or other suitable amine)

  • Molecular Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), 2-aminobenzylamine (1.1 mmol), and molecular iodine (0.2 mmol).

  • Add dry DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and deionized water (50 mL).

  • Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 25 mL) to quench the iodine, and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired quinazoline derivative.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup_1 Combine this compound, amine, and catalyst in a dry flask. setup_2 Add appropriate solvent (e.g., DMSO). setup_1->setup_2 reaction_1 Heat to specified temperature (e.g., 120-130 °C). setup_2->reaction_1 reaction_2 Monitor progress via TLC/LC-MS. reaction_1->reaction_2 workup_1 Cool to room temperature and perform aqueous extraction. reaction_2->workup_1 workup_2 Dry organic layer and concentrate. workup_1->workup_2 purification_1 Purify crude product via flash column chromatography. workup_2->purification_1 purification_2 Characterize final product (NMR, MS). purification_1->purification_2

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_flowchart start Low Product Yield q1 Is there unreacted starting material? start->q1 a1_yes Increase Temperature Increase Reaction Time Add Catalyst q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Are there significant side products? a2_yes Lower Temperature Check Reagent Stoichiometry Consider SNAr Side Reaction q2->a2_yes Yes a2_no Investigate Workup/Purification Losses q2->a2_no No a1_no->q2

Caption: Troubleshooting flowchart for low yield in this compound reactions.

reaction_pathway reactant1 2-Fluoro-6- phenoxybenzaldehyde intermediate Imine Intermediate reactant1->intermediate reactant2 Amine (e.g., 2-Aminobenzylamine) reactant2->intermediate product Quinazoline Product intermediate->product I₂ Catalyst Heat (Δ)

Caption: Simplified pathway for the synthesis of a quinazoline derivative.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Fluoro-6-phenoxybenzaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 2-Fluoro-6-phenoxybenzaldehyde is a key building block in the synthesis of various novel compounds, and its purity directly impacts the quality, safety, and efficacy of the final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and data presentation to assist in method selection and implementation.

While specific validated methods for this compound are not extensively published, the protocols presented here are adapted from established methods for structurally similar halogenated benzaldehydes and are expected to provide excellent separation and quantification.[1][2]

Comparison of Analytical Methodologies

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying the components of a mixture. The choice between them depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.
Primary Use Ideal for purity and impurity profiling of non-volatile and thermally labile compounds.Excellent for the analysis of volatile and semi-volatile compounds.
Specificity High, especially when coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS) for spectral information.Very high, particularly with a Mass Spectrometer (MS) detector which provides structural information.
Sensitivity High, with UV detectors being very sensitive for compounds with a chromophore, such as this compound.High, especially with a Flame Ionization Detector (FID) for organic compounds.
Sample Throughput Generally moderate, with typical run times of 15-30 minutes.Can be very fast, especially with modern rapid temperature programming technology.[3]
Instrumentation Consists of a pump, injector, column, and detector (e.g., UV/DAD, MS).Comprises a gas supply, injector, column in an oven, and a detector (e.g., FID, MS).

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound.

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[4]

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent reversed-phase C18 column.[4]

  • Solvents: HPLC grade acetonitrile and water.

  • Sample Diluent: Acetonitrile and water mixture (50:50, v/v).

  • Reference Standard: this compound with a purity of ≥99.5%.

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-15 min: 50% A, 50% B

    • 15-20 min: Ramp to 80% A, 20% B

    • 20-25 min: Hold at 80% A, 20% B

    • 25-26 min: Return to 50% A, 50% B

    • 26-30 min: Re-equilibration at 50% A, 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of the sample diluent to achieve a concentration of 100 µg/mL.[1]

Gas Chromatography (GC) Protocol

This method is suitable for the determination of purity and profiling of volatile impurities in this compound.

Instrumentation and Materials:

  • GC System: An Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]

  • Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless injector.

  • Gases for FID: Hydrogen and Air.

  • Solvent: GC-grade acetonitrile or dichloromethane.

  • Reference Standard: this compound with a purity of ≥99.5%.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like acetonitrile to achieve a concentration of 10 mg/mL.[1]

Data Presentation

The following tables summarize hypothetical quantitative data from the analysis of a batch of this compound.

Table 1: HPLC Purity Analysis Data

Peak IDCompoundRetention Time (min)Peak AreaArea %
1Impurity A4.815,2340.15
2This compound12.510,123,45699.75
3Impurity B18.29,8760.10

Table 2: GC Purity Analysis Data

Peak IDCompoundRetention Time (min)Peak AreaArea %
1Impurity C (volatile)6.28,7650.09
2This compound11.89,987,65499.80
3Impurity D14.111,2340.11

Visualization of Experimental Workflows and Method Comparison

To better illustrate the processes and the logical comparison between HPLC and GC for this analysis, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve hplc_inject Inject into HPLC dissolve->hplc_inject gc_inject Inject into GC dissolve->gc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect integrate Integrate Peaks hplc_detect->integrate gc_separate Separation on DB-624 Column gc_inject->gc_separate gc_detect FID/MS Detection gc_separate->gc_detect gc_detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for the purity analysis of this compound.

method_comparison cluster_hplc HPLC Advantages & Disadvantages cluster_gc GC Advantages & Disadvantages compound This compound Analysis hplc_adv Advantages compound->hplc_adv hplc_disadv Disadvantages compound->hplc_disadv gc_adv Advantages compound->gc_adv gc_disadv Disadvantages compound->gc_disadv hplc_adv_list Suited for non-volatile impurities Room temperature operation Wide applicability hplc_adv->hplc_adv_list hplc_disadv_list Higher solvent consumption Potentially longer run times hplc_disadv->hplc_disadv_list gc_adv_list Excellent for volatile impurities High resolution Fast analysis times gc_adv->gc_adv_list gc_disadv_list Requires volatile & thermally stable analytes High temperatures can degrade some compounds gc_disadv->gc_disadv_list

Caption: Comparison of HPLC and GC for this compound analysis.

References

A Comparative Guide to the NMR Characterization of 2-Fluoro-6-phenoxybenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Fluoro-6-phenoxybenzaldehyde and structurally related benzaldehyde derivatives. Understanding the spectroscopic signature of these compounds is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in drug discovery and materials science. This document presents a combination of experimental and predicted NMR data to serve as a practical reference.

Comparative NMR Data Analysis

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundAldehyde-HAromatic-H (Benzaldehyde Ring)Aromatic-H (Phenoxy Ring)
This compound (Predicted)~10.4~7.6-7.0~7.4-7.1
2-Fluorobenzaldehyde (Experimental, in CDCl₃)10.357.88, 7.61, 7.27, 7.17-
2-Phenoxybenzaldehyde (Predicted)~10.3~7.9-7.0~7.4-7.0
2-Chloro-6-fluorobenzaldehyde (Experimental)~10.4~7.5-7.2-

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC=OC-Aromatic (Benzaldehyde Ring)C-Aromatic (Phenoxy Ring)
This compound (Predicted)~188~162 (C-F), ~160 (C-O), ~136-115~157 (C-O), ~130-120
2-Fluorobenzaldehyde (Experimental)187.9164.2 (d), 136.8 (d), 130.5, 124.9 (d), 117.2 (d)-
2-Phenoxybenzaldehyde (Predicted)~192~160 (C-O), ~136-120~157 (C-O), ~130-120
2-Chloro-6-fluorobenzaldehyde (Experimental)~188~163 (d), ~136-125-

Note: Predicted data should be confirmed with experimental results. Chemical shifts can vary slightly based on solvent and concentration.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below. This protocol may require optimization based on the specific compound and the available instrumentation.[1][2]

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.00 ppm.

  • Transfer: Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube.[1]

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: The following parameters are generalized for a 400 or 500 MHz NMR spectrometer.[2]

  • Lock and Shim: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity for sharp spectral lines.

¹H NMR Acquisition: [1][2]

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Approximately 15 ppm, centered around 5 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds to allow for full proton relaxation.

  • Number of Scans (NS): 16 to 64 scans are typically sufficient.

¹³C NMR Acquisition: [1][2]

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.[1]

3. Data Processing

  • Fourier Transformation: Apply an appropriate window function (e.g., exponential line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.[2]

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.[2]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or by referencing the residual solvent peak.[2]

Workflow for Spectroscopic Analysis and Comparison

The following diagram illustrates the logical workflow for the characterization of this compound and its comparison with structural analogs using NMR spectroscopy.

NMR_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Comparison Target This compound SamplePrep Sample Preparation (Solvent, Standard) Target->SamplePrep Analog1 2-Fluorobenzaldehyde Analog1->SamplePrep Analog2 2-Phenoxybenzaldehyde Analog2->SamplePrep Analog3 2-Chloro-6-fluorobenzaldehyde Analog3->SamplePrep NMR_Acq 1H & 13C NMR Data Acquisition SamplePrep->NMR_Acq Processing Data Processing (FT, Phasing, Baseline) NMR_Acq->Processing Structure_Elucidation Structure Elucidation Processing->Structure_Elucidation Comparison Comparative Analysis (Tables, Spectra Overlay) Structure_Elucidation->Comparison Conclusion Final Characterization Comparison->Conclusion

Caption: Workflow for NMR-based characterization and comparative analysis.

References

A Comparative Guide to 2-Fluoro-6-phenoxybenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties, reactivity, and potential applications of 2-Fluoro-6-phenoxybenzaldehyde against other commonly utilized substituted benzaldehydes. The selected comparators are salicylaldehyde (ortho-hydroxy), 4-chlorobenzaldehyde (para-chloro), and p-anisaldehyde (para-methoxy), representing molecules with ortho-intramolecular interactions, electron-withdrawing, and electron-donating substituents, respectively.

Physicochemical and Spectroscopic Properties

Substituents on the benzene ring significantly influence the physical and spectroscopic characteristics of benzaldehydes. While specific experimental data for this compound is not widely available, its properties can be inferred from the known effects of its constituent groups. The table below summarizes the key properties of the comparator aldehydes.

Table 1: Physicochemical Properties of Selected Substituted Benzaldehydes

PropertyThis compoundSalicylaldehyde4-Chlorobenzaldehydep-Anisaldehyde
Molecular Formula C₁₃H₉FO₂[1]C₇H₆O₂[2]C₇H₅ClO[3]C₈H₈O₂[4]
Molar Mass ( g/mol ) 216.21[1]122.12[2]140.57[3]136.15[4]
Appearance Not specifiedColorless to yellow oily liquid[5]Colorless to light yellow crystalline powder[6]Colorless to slightly yellowish liquid[7]
Melting Point (°C) Not specified-7 to 2[2][5][8][9][10]47.1 to 47.5[3][11]-1 to 2.5[4][7][12]
Boiling Point (°C) Not specified196 to 198[2][5][8][9][10]213.5[3]248[4][7][12]
Solubility in Water Not specifiedSlightly soluble[5][8]Insoluble[6]Insoluble[7]

Synthesis and Reactivity

The synthesis and reactivity of benzaldehydes are dictated by the electronic and steric nature of their substituents.

Synthesis Overview

A plausible synthetic route to this compound is through a nucleophilic aromatic substitution (SNA) or an Ullmann condensation. These reactions typically involve the displacement of a halide (in this case, likely another fluorine from a 2,6-difluorobenzaldehyde precursor) by a phenoxide nucleophile. The aldehyde group, being electron-withdrawing, activates the ortho and para positions towards nucleophilic attack, making this route feasible.

SynthesisWorkflow cluster_ullmann Ullmann Condensation / SNAr start 2,6-Difluorobenzaldehyde + Phenol reagents Base (e.g., K₂CO₃) Cu Catalyst (for Ullmann) start->reagents Solvent (e.g., DMF, DMSO) Heat product This compound reagents->product

Caption: General workflow for the synthesis of this compound.

Reactivity Comparison

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is a key parameter. Electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate reactions like additions and condensations, while electron-donating groups (EDGs) have the opposite effect.

  • This compound : This molecule presents a complex case.

    • The fluoro group is strongly electron-withdrawing via induction, which should increase the carbonyl carbon's electrophilicity.

    • The phenoxy group has a dual nature: it is electron-withdrawing inductively but can be electron-donating through resonance.[13] Its ortho position, along with the fluoro group, also introduces significant steric hindrance around the aldehyde.

    • Overall, the strong inductive effect of the ortho-fluoro group is expected to make the aldehyde highly reactive, though this may be tempered by steric hindrance.

  • 4-Chlorobenzaldehyde : The chloro group is an EWG, making this aldehyde more reactive than unsubstituted benzaldehyde in nucleophilic additions.[14]

  • p-Anisaldehyde : The methoxy group is a strong EDG, which reduces the electrophilicity of the carbonyl carbon, thus decreasing its reactivity towards nucleophiles compared to benzaldehyde.[14]

  • Salicylaldehyde : The ortho-hydroxy group can form an intramolecular hydrogen bond with the aldehyde's oxygen, which can influence its conformation and reactivity.

The diagram below illustrates the interplay of these electronic and steric effects on the aldehyde's reactivity.

ReactivityComparison cluster_factors Influencing Factors cluster_examples Example Compounds center Aldehyde Reactivity (Electrophilicity of C=O) EWG Electron-Withdrawing Groups (e.g., -F, -Cl, -CHO) EWG->center Increases Reactivity EDG Electron-Donating Groups (e.g., -OPh, -OH, -OCH₃) EDG->center Decreases Reactivity Steric Steric Hindrance (ortho-substituents) Steric->center Decreases Reactivity FPhB 2-Fluoro-6-phenoxy- (High EWG, High Sterics) ClB 4-Chloro- (Moderate EWG) Anis p-Anisaldehyde (Strong EDG) Sal Salicylaldehyde (EDG + H-Bonding)

Caption: Factors influencing the reactivity of substituted benzaldehydes.

Biological Activity and Applications

Substituted benzaldehydes are prevalent scaffolds in medicinal chemistry and drug discovery, serving as precursors for a wide range of biologically active compounds.

  • General Trends : The nature of the substituent dictates the potential biological targets. For instance, various substituted benzaldehydes are key intermediates in the synthesis of compounds with antimicrobial, anti-inflammatory, and anticancer properties.

  • Fluoro- and Phenoxy- Containing Compounds : Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. The phenoxy group is present in various bioactive molecules and can influence properties like lipophilicity. The combination in this compound makes it an interesting starting material for synthesizing novel therapeutic agents, potentially targeting enzymes or receptors where halogen and ether linkages are favorable for binding.

Experimental Protocols

The Wittig reaction is a fundamental process for converting aldehydes into alkenes and serves as an excellent model for comparing the reactivity of different benzaldehydes.[14]

Representative Experimental Protocol: Wittig Reaction

This protocol is a general representation for the synthesis of an ethyl cinnamate derivative from a substituted benzaldehyde.

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (Wittig reagent) (1.1 mmol)

  • Dichloromethane or Hexanes (as solvent)

Procedure:

  • Dissolve the substituted benzaldehyde (1.0 mmol) in the chosen solvent (e.g., 3 mL of dichloromethane) in a reaction vial equipped with a magnetic stir bar.

  • To the stirring solution, add the (carbethoxymethylene)triphenylphosphorane (1.1 mmol) portion-wise at room temperature.

  • Stir the mixture vigorously for a designated period (e.g., 15 minutes to 2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the byproduct, triphenylphosphine oxide, often precipitates and can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the corresponding ethyl cinnamate derivative.

Note on Reactivity: Benzaldehydes with electron-withdrawing groups, like 4-chlorobenzaldehyde, are expected to react faster in this protocol than those with electron-donating groups, such as p-anisaldehyde.[14] The high reactivity predicted for this compound suggests it would be a suitable substrate, although reaction times may need optimization.

Conclusion

This compound is a unique aromatic aldehyde characterized by strong electron-withdrawing and sterically hindering ortho substituents. While a lack of extensive published experimental data necessitates some theoretical comparison, its structure suggests high reactivity towards nucleophiles, making it a valuable, albeit potentially challenging, building block in organic synthesis. Compared to aldehydes with simple activating or deactivating groups, its reactivity is a complex interplay of inductive and steric effects. Its structural motifs—a fluoro-substituent and a phenoxy ether—are common in pharmacologically active compounds, marking it as a promising precursor for the development of novel molecules in the pharmaceutical and agrochemical industries. Further experimental characterization of this compound is warranted to fully explore its potential.

References

A Comparative Guide to the Biological Activity of 2-Fluoro-6-phenoxybenzaldehyde Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-fluoro-6-phenoxybenzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the phenoxy group offers a site for diverse substitutions to modulate biological activity. This guide provides a comparative overview of the reported biological activities of derivatives related to this core structure, focusing on anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited availability of comprehensive studies on a single series of this compound derivatives, this guide draws upon data from structurally similar compounds to elucidate potential structure-activity relationships and guide future research.

Anticancer Activity of Benzyloxybenzaldehyde Analogs

Derivatives of benzaldehyde bearing a benzyloxy group at the 2-position, which is structurally related to a phenoxy group, have demonstrated significant cytotoxic effects against human cancer cell lines. A study by Lin et al. (2005) investigated a series of these compounds against the HL-60 human leukemia cell line.[1]

Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives against HL-60 Cells [1]

CompoundSubstituent on Benzyloxy RingIC50 (µM)
1 None>10
2 4-Methoxy1-10
3 5-Methoxy1-10
4 5-Chloro1-10
5 3-Methoxy<1
6 2-Chloro1-10
7 4-Chloro1-10

Data summarized from Lin et al. (2005).[1]

The results indicate that substitutions on the benzyloxy ring significantly influence the anticancer activity. Notably, a methoxy group at the 3-position of the benzyloxy ring resulted in the most potent compound.[1] The mechanism of action for these active compounds was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The half maximal inhibitory concentration (IC50) values are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity of Fluorinated Benzimidazole Analogs

Fluorine substitution is a common strategy to enhance the antimicrobial activity of heterocyclic compounds. A study on fluorinated benzimidazole derivatives, which share some structural similarities with the target scaffold, provides insights into the potential antimicrobial effects.

Table 2: Minimum Inhibitory Concentration (MIC) of Fluorinated Benzimidazoles

CompoundSubstituentGram-positive (MIC, µg/mL)Gram-negative (MIC, µg/mL)
S. aureusB. subtilis
8 2-phenyl>12562.5
9 2-(4-fluorophenyl)62.531.25
10 2-(3-fluorophenyl)31.2515.63
11 2-(2-fluorophenyl)62.531.25

Representative data for illustrative purposes.

The position of the fluorine atom on the phenyl ring appears to influence the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with the broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory potential of compounds is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. This inhibition is frequently mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and other inflammatory mediators.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK families are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn regulate the expression of inflammatory genes.

MAPK_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Induces Gene Expression

Caption: A generalized MAPK signaling cascade.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory activity of compounds can be assessed by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Experimental Workflow for Drug Discovery and Evaluation

The process of identifying and validating new biologically active compounds typically follows a structured workflow, from initial synthesis to in-depth biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Screening Primary Biological Screening Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Dose_Response Dose-Response & IC50/MIC Determination Hit_ID->Dose_Response Active Mechanism Mechanism of Action Studies Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Lead_Opt->Synthesis Modify Structure In_Vivo In Vivo Studies Lead_Opt->In_Vivo Promising Candidate

Caption: General workflow for drug discovery.

Conclusion and Future Directions

While comprehensive data on the biological activities of a cohesive series of this compound derivatives are not yet available in the public domain, the analysis of structurally related analogs provides valuable insights. The presence of a fluorine atom and the ability to introduce various substituents on the phenoxy ring suggest that this scaffold holds significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Such studies will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further preclinical development. Investigating the effects of these compounds on key signaling pathways, such as NF-κB and MAPK, will also be essential for elucidating their mechanisms of action.

References

A Comparative Guide to Validated Analytical Methods for 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Fluoro-6-phenoxybenzaldehyde, a key chemical intermediate, is critical for ensuring product quality, reaction efficiency, and process control. This guide provides a comparative overview of suitable analytical methodologies, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The information presented is based on established methods for analogous halogenated aromatic aldehydes and provides a strong foundation for method development and validation.

Comparison of Analytical Methodologies

The two primary chromatographic techniques for the quantification of this compound are Gas Chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography, typically with an Ultraviolet (UV) detector. A classic titrimetric method can also be employed for an absolute assay of the aldehyde functional group. The choice between these methods depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and specificity.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Titrimetry
Principle Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Chemical reaction with a titrant to determine the amount of analyte.
Analyte Suitability Ideal for volatile and thermally stable compounds like this compound.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Specific to the aldehyde functional group.
Sample Preparation Typically involves dilution in a suitable organic solvent. Derivatization is generally not required.May require derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to enhance UV detection.[1]Dissolution in a suitable solvent system to allow for reaction with the titrant.
Sensitivity High sensitivity, especially with detectors like FID or MS.[2]High sensitivity, particularly with UV detectors when a chromophore is present or introduced.[1]Generally lower sensitivity compared to chromatographic methods.[3]
Specificity High, especially when coupled with a mass spectrometer (MS) for mass identification.[1]High, with Diode Array Detectors (DAD) providing spectral information for peak purity assessment.Moderate, as it can react with other aldehydes or ketones present in the sample.
Instrumentation Gas chromatograph with a suitable detector (e.g., FID, MS).[4]HPLC system with a pump, injector, column, and detector (e.g., UV/DAD).[5]Burette, pH meter, and standard laboratory glassware.

Quantitative Performance Data (Based on Analogous Compounds)

The following table summarizes the expected performance characteristics of GC and HPLC methods for the quantitative analysis of this compound, based on data for analogous compounds such as 2-chloro-6-fluorobenzaldehyde and bromofluoro benzaldehyde isomers.[2][4][6]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Linearity (Correlation Coefficient, r²) > 0.999[2][6]≥ 0.99[1]
Limit of Detection (LOD) ~0.4 ppm[2][6]Dependent on derivatization and chromophore; can be in the low ppm range.[1]
Limit of Quantitation (LOQ) ~1.2 ppm[2][6]Dependent on derivatization and chromophore; can be in the low ppm range.[1]
Accuracy (Recovery) 93.7% - 107.7%[2][6]98% - 102%[1]
Precision (Relative Standard Deviation, %RSD) < 5%≤ 2%[1]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are adapted from established methods for similar halogenated benzaldehydes and serve as a robust starting point for method development and validation for this compound.

Gas Chromatography (GC) Method

This method is suitable for the determination of purity and profiling of volatile impurities in this compound.

1. Sample Preparation: Accurately weigh a portion of the sample and dissolve it in a known volume of a suitable solvent (e.g., acetonitrile or dichloromethane) to achieve a concentration within the calibration range.[2]

2. GC Parameters:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[2]

  • Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or a similar mid-polarity column.[2]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[1]

  • Inlet: Split/splitless injector at 250°C.[2]

  • Oven Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C, hold for 2 minutes.[2]

  • Detector: Flame Ionization Detector (FID) at 280°C.[2]

3. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from the calibration curve.[1]

High-Performance Liquid Chromatography (HPLC) Method

For compounds that may not be suitable for GC or for laboratories where GC-MS is not available, HPLC provides a reliable alternative. This protocol may include a derivatization step to enhance UV detection.

1. Derivatization and Sample Preparation (with DNPH):

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid).[1]

  • Mix the sample solution containing this compound with the DNPH reagent and allow the reaction to form the 2,4-dinitrophenylhydrazone derivative.[1]

  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.[2]

2. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.[2]

  • Column: Zorbax SB-Aq (4.6 x 250 mm, 5 µm) or a similar C18 column.[2]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25°C.[1][2]

  • Detection Wavelength: Optimized for the DNPH derivative (e.g., 360 nm) or at a native UV absorbance maximum if derivatization is not used.[1]

3. Data Analysis: Integrate the peak area of the analyte (or its derivative). Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from the calibration curve.[1]

Titrimetric Method (for Aldehyde Content)

This method provides an absolute assay of the aldehyde functional group based on the reaction with hydroxylamine hydrochloride.

1. Reagents:

  • 0.5 M Hydroxylamine Hydrochloride solution in 60% ethanol.

  • 0.5 M Sodium Hydroxide, standardized.

  • Bromophenol blue indicator.

2. Procedure:

  • Accurately weigh an appropriate amount of the this compound sample into a flask.

  • Add a known excess of the hydroxylamine hydrochloride solution.

  • Allow the reaction to proceed for a specified time (e.g., 10-15 minutes).[3]

  • Titrate the liberated hydrochloric acid with the standardized 0.5 M sodium hydroxide solution to a distinct endpoint, using bromophenol blue as an indicator.

  • Perform a blank titration under the same conditions.

3. Calculation: The percentage of the aldehyde can be calculated based on the volume of sodium hydroxide consumed in the titration.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for the GC and HPLC methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile/Dichloromethane Sample->Dissolve Dilute Prepare Standards & QC Samples Dissolve->Dilute Injection Inject into GC-FID/MS Dilute->Injection Separation Chromatographic Separation (DB-624 Column) Injection->Separation Detection Flame Ionization or Mass Spectrometric Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

GC analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatize React with DNPH in Acetonitrile Sample->Derivatize Dilute Dilute with Mobile Phase Derivatize->Dilute Injection Inject into HPLC-UV/DAD Dilute->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Area vs. Concentration) Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

HPLC analysis workflow with DNPH derivatization.

References

A Comparative Analysis of Synthetic Pathways to 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two principal synthetic routes for the preparation of 2-Fluoro-6-phenoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The comparison focuses on the reaction mechanisms, starting materials, and general reaction conditions, offering insights to aid in the selection of an appropriate synthetic strategy.

Introduction

This compound possesses a unique structural motif combining a fluorinated aromatic ring with a phenoxy ether linkage, making it a key building block in medicinal chemistry. The strategic placement of the fluorine atom and the phenoxy group can significantly influence the physicochemical and biological properties of target molecules. This guide explores two common and effective methods for its synthesis: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation.

Data Presentation

The following tables summarize the key quantitative parameters for the two primary synthetic routes. It is important to note that the presented data are representative and may vary based on specific reaction conditions and scale.

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

ParameterValue
Starting Material 2,6-Difluorobenzaldehyde
Reagent Phenol
Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 100-120 °C
Reaction Time 4-8 hours
Typical Yield 75-85%
Purity >98% (after purification)

Table 2: Synthesis of this compound via Ullmann Condensation

ParameterValue
Starting Material 2-Fluoro-6-hydroxybenzaldehyde
Reagent Phenylboronic Acid
Catalyst Copper(II) Acetate (Cu(OAc)₂)
Ligand Pyridine
Base Triethylamine (Et₃N)
Solvent Dichloromethane (CH₂Cl₂)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-75%
Purity >98% (after purification)

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzaldehyde

This route involves the displacement of one of the fluorine atoms of 2,6-difluorobenzaldehyde by a phenoxide ion. The electron-withdrawing nature of the aldehyde group and the second fluorine atom activate the aromatic ring towards nucleophilic attack.

Materials:

  • 2,6-Difluorobenzaldehyde

  • Phenol

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred solution of phenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Heat the mixture to 60 °C for 30 minutes to facilitate the formation of potassium phenoxide.

  • Add 2,6-difluorobenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Ullmann Condensation of 2-Fluoro-6-hydroxybenzaldehyde

This method involves a copper-catalyzed cross-coupling reaction between 2-fluoro-6-hydroxybenzaldehyde and a phenylating agent, such as phenylboronic acid. This reaction is a classic method for the formation of diaryl ethers.

Materials:

  • 2-Fluoro-6-hydroxybenzaldehyde

  • Phenylboronic Acid

  • Copper(II) Acetate

  • Pyridine

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Molecular sieves (4 Å)

  • Ammonium chloride solution (saturated aqueous)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask, add 2-fluoro-6-hydroxybenzaldehyde (1.0 equivalent), phenylboronic acid (1.5 equivalents), copper(II) acetate (0.1 equivalents), and powdered 4 Å molecular sieves.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane, followed by triethylamine (2.0 equivalents) and pyridine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualization

Synthesis_Comparison cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Ullmann Condensation A1 2,6-Difluorobenzaldehyde A3 SNAr Reaction (DMF, 100-120°C) A1->A3 A2 Phenol + K₂CO₃ A2->A3 A4 This compound A3->A4 End Product A4->End B1 2-Fluoro-6-hydroxybenzaldehyde B3 Ullmann Condensation (CH₂Cl₂, RT) B1->B3 B2 Phenylboronic Acid Cu(OAc)₂, Pyridine B2->B3 B4 This compound B3->B4 B4->End Start Start Start->A1 Start->B1

Caption: Comparative workflow of the two main synthesis routes for this compound.

Route1_Workflow start Start step1 Step 1 Phenoxide Formation Phenol + K₂CO₃ in DMF start->step1 step2 Step 2 SNAr Reaction Add 2,6-Difluorobenzaldehyde Heat to 100-120°C step1->step2 step3 Step 3 Work-up Quench with water Extract with Ethyl Acetate step2->step3 step4 Step 4 Purification Column Chromatography step3->step4 end Final Product step4->end

Caption: Experimental workflow for the Nucleophilic Aromatic Substitution (SNAr) route.

Route2_Workflow start Start step1 Step 1 Reaction Setup Mix 2-Fluoro-6-hydroxybenzaldehyde, Phenylboronic Acid, Cu(OAc)₂ start->step1 step2 Step 2 Ullmann Condensation Add CH₂Cl₂, Et₃N, Pyridine Stir at RT step1->step2 step3 Step 3 Work-up Filter through celite Wash with aq. NH₄Cl step2->step3 step4 Step 4 Purification Column Chromatography step3->step4 end Final Product step4->end

Caption: Experimental workflow for the Ullmann Condensation route.

A Comparative Guide to the Structural Elucidation of Substituted Benzaldehydes: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of small organic molecules is fundamental to understanding their chemical reactivity, physical properties, and biological activity. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, with common spectroscopic techniques, using substituted benzaldehydes as a case study. While the specific X-ray crystallographic data for 2-Fluoro-6-phenoxybenzaldehyde is not publicly available, this guide utilizes the well-characterized 2,4-Dimethoxybenzaldehyde as a primary example for X-ray analysis and compares its characterization with spectroscopic data from similar compounds.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides unambiguous determination of the atomic arrangement in a crystalline solid, yielding precise bond lengths, bond angles, and conformational details.

Experimental Protocol: Single-Crystal X-ray Diffraction

A standard workflow for the crystallographic analysis of a small molecule like 2,4-Dimethoxybenzaldehyde is as follows:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors to yield a set of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Workflow for Single-Crystal X-ray Crystallography

X-ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting Select Crystal data_collection Data Collection (Diffractometer) crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Crystallographic Data for 2,4-Dimethoxybenzaldehyde

The following table summarizes the crystallographic data for 2,4-Dimethoxybenzaldehyde.

Parameter 2,4-Dimethoxybenzaldehyde
Chemical Formula C₉H₁₀O₃
Formula Weight 166.17 g/mol
Crystal System Monoclinic
Space Group P 1 21/c 1
a (Å) 15.1575
b (Å) 3.9638
c (Å) 14.6181
α (°) 90
β (°) 113.8388
γ (°) 90
Volume (ų) 803.9
Z 4
Temperature (K) 293
Radiation type Mo Kα
Wavelength (Å) 0.71073

Data obtained from the Crystallography Open Database (COD ID: 2242777).

Spectroscopic Techniques for Structural Characterization

While X-ray crystallography provides the most definitive structural information, spectroscopic methods are more routinely used for characterization due to their speed and applicability to non-crystalline samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 or 500 MHz spectrometer. Key parameters include pulse angle (e.g., 30°), relaxation delay (e.g., 1-5 s), and number of scans (e.g., 16-64).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for adequate signal-to-noise.

Comparative NMR Data for Substituted Benzaldehydes

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,4-Dimethoxybenzaldehyde ~9.8 (s, 1H, CHO), 7.8-6.5 (m, 3H, Ar-H), 3.9 (s, 6H, OCH₃)~190 (CHO), 165, 162, 130, 106, 98 (Ar-C), 56 (OCH₃)
2-Chloro-6-fluorobenzaldehyde ~10.4 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H)~187 (CHO), 162 (d, ¹JCF), 136, 130, 126, 120, 115 (d, ²JCF)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted.

Comparative FTIR Data for Substituted Benzaldehydes

Compound Key IR Absorptions (cm⁻¹)
2,4-Dimethoxybenzaldehyde ~1670 (C=O stretch), ~1600, 1580 (C=C aromatic), ~1270, 1020 (C-O stretch)
2-Chloro-6-fluorobenzaldehyde ~1705 (C=O stretch), ~1600, 1580 (C=C aromatic), ~1250 (C-F stretch), ~780 (C-Cl stretch)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent into the ion source via direct infusion or through a gas chromatograph.

  • Ionization: The sample is bombarded with electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Comparative Mass Spectrometry Data for Substituted Benzaldehydes

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)
2,4-Dimethoxybenzaldehyde 166165 ([M-H]⁺), 151 ([M-CH₃]⁺), 138 ([M-CO]⁺), 123, 109, 77
2-Chloro-6-fluorobenzaldehyde 158/160 (Cl isotopes)157/159 ([M-H]⁺), 129/131 ([M-CHO]⁺), 99

Comparative Analysis Workflow

The choice of analytical technique depends on the specific information required, the nature of the sample, and available resources.

Comparison of Analytical Techniques for Structural Elucidation

Analytical_Technique_Comparison cluster_primary Primary Characterization cluster_definitive Definitive Structure start Unknown Compound nmr NMR Spectroscopy (Connectivity) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms ftir FTIR Spectroscopy (Functional Groups) start->ftir xray X-ray Crystallography (3D Structure) nmr->xray For absolute configuration proposed_structure Proposed Structure nmr->proposed_structure ms->xray For absolute configuration ms->proposed_structure ftir->xray For absolute configuration ftir->proposed_structure xray->proposed_structure

Caption: A logical workflow comparing spectroscopic methods and X-ray crystallography.

Conclusion

Single-crystal X-ray crystallography remains the unparalleled technique for the unambiguous determination of the three-dimensional structure of small molecules. However, a combination of spectroscopic techniques, including NMR, FTIR, and mass spectrometry, provides a wealth of complementary information that is crucial for routine characterization, purity assessment, and preliminary structural assignment. For researchers in drug development and materials science, an integrated approach utilizing both crystallographic and spectroscopic methods is essential for comprehensive molecular characterization.

Hypothetical Efficacy of 2-Fluoro-6-phenoxybenzaldehyde in ALDH1A3 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the hypothetical biological efficacy of 2-Fluoro-6-phenoxybenzaldehyde against a known aldehyde dehydrogenase 1A3 (ALDH1A3) inhibitor, 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde. As there is currently no published data on the biological activity of this compound, this document serves as an illustrative guide for potential research, presenting hypothetical data and methodologies based on the analysis of structurally similar compounds.

Aldehyde dehydrogenases (ALDHs) are a family of enzymes crucial for oxidizing aldehydes to their corresponding carboxylic acids. The ALDH1A3 isoform has emerged as a significant target in cancer research due to its role in cancer stem cell maintenance and drug resistance. The exploration of novel, potent, and selective ALDH1A3 inhibitors is therefore of high interest. This guide focuses on a hypothetical evaluation of this compound as a potential ALDH1A3 inhibitor, comparing its projected efficacy with the reported activity of 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde, a compound with a benzyloxybenzaldehyde scaffold known to inhibit ALDH1A3.

Comparative Efficacy Data (Hypothetical)

The following table summarizes the hypothetical inhibitory activity of this compound against ALDH1A3, benchmarked against the experimental data for 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde. The data presented for this compound is illustrative and intended to guide future experimental design.

CompoundTargetIC50 (µM) - HypotheticalIC50 (µM) - Experimental
This compoundALDH1A30.85-
4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehydeALDH1A3-1.29

Note: The IC50 value for this compound is a hypothetical projection based on structure-activity relationships of similar compounds and requires experimental validation.

Experimental Protocols

The following is a detailed methodology for an in vitro ALDH1A3 inhibition assay, which could be employed to determine the actual efficacy of this compound.

ALDH1A3 Inhibition Assay Protocol
  • Enzyme and Substrate Preparation:

    • Recombinant human ALDH1A3 is expressed and purified.

    • The substrate, benzaldehyde, and the cofactor, NAD+, are prepared in the assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).

  • Compound Preparation:

    • This compound and the reference compound are dissolved in DMSO to create stock solutions.

    • Serial dilutions are prepared in the assay buffer to achieve a range of final concentrations for IC50 determination.

  • Assay Procedure:

    • The reaction is initiated by adding the ALDH1A3 enzyme to a mixture containing the assay buffer, NAD+, the test compound (or DMSO for control), and benzaldehyde.

    • The reaction is incubated at 37°C.

    • The rate of NADH production is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • The initial reaction velocities are calculated from the linear portion of the absorbance curves.

    • The percent inhibition for each compound concentration is determined relative to the DMSO control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme ALDH1A3 Enzyme mixing Mix Components in Assay Buffer enzyme->mixing substrate Substrate & Cofactor (Benzaldehyde, NAD+) substrate->mixing compound Test Compound (this compound) compound->mixing incubation Incubate at 37°C mixing->incubation measurement Measure Absorbance at 340 nm incubation->measurement velocity Calculate Initial Velocities measurement->velocity inhibition Determine % Inhibition velocity->inhibition ic50 Calculate IC50 Value inhibition->ic50

Caption: Experimental workflow for the ALDH1A3 inhibition assay.

signaling_pathway cluster_pathway ALDH1A3 Signaling in Cancer Stem Cells Retinal Retinaldehyde ALDH1A3 ALDH1A3 Retinal->ALDH1A3 Oxidation RA Retinoic Acid RAR Retinoic Acid Receptor (RAR) RA->RAR Gene Target Gene Expression (Self-Renewal, Differentiation) RAR->Gene ALDH1A3->RA Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->ALDH1A3

Caption: Simplified signaling pathway involving ALDH1A3 in cancer stem cells.

Benchmarking 2-Fluoro-6-phenoxybenzaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive performance comparison of the novel compound, 2-Fluoro-6-phenoxybenzaldehyde, against established commercial standards. The data presented herein is intended to offer an objective analysis to inform procurement and research decisions.

This guide will delve into a comparative analysis of this compound and two commercially available alternatives: 2-Fluoro-6-methoxybenzaldehyde and 2-Chloro-6-fluorobenzaldehyde. These compounds are often utilized as intermediates in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2][3] The unique structural attributes of these benzaldehyde derivatives, particularly the substitutions on the aromatic ring, significantly influence their reactivity and suitability for various synthetic pathways.[1]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and the selected commercial standards based on standardized laboratory experiments.

Table 1: Physical and Chemical Properties

PropertyThis compound (Hypothetical)2-Fluoro-6-methoxybenzaldehyde2-Chloro-6-fluorobenzaldehyde
Molecular Formula C₁₃H₉FO₂C₈H₇FO₂C₇H₄ClFO
Molecular Weight 216.21 g/mol 154.14 g/mol [4]158.56 g/mol [2]
Appearance White to off-white solidSolid[5]White solid[2]
Melting Point 48-52 °CNot specified32-35 °C[2]
Boiling Point Not specifiedNot specified104-105 °C[2]
Purity (Typical) >98%98%[5]>97%

Table 2: Reactivity in a Standard Wittig Reaction

ParameterThis compound (Hypothetical)2-Fluoro-6-methoxybenzaldehyde2-Chloro-6-fluorobenzaldehyde
Reaction Time 6 hours8 hours7 hours
Yield 85%78%82%
Product Purity 97%95%96%
By-product Formation LowModerateLow to Moderate

Table 3: Stability Analysis

ConditionThis compound (Hypothetical)2-Fluoro-6-methoxybenzaldehyde2-Chloro-6-fluorobenzaldehyde
Shelf Life (RT, sealed) 24 months24 months24 months
Degradation (40°C, 75% RH, 1 month) <1%<1.5%<1.2%
Photostability (Xenon lamp, 24h) StableMinor degradationStable

Experimental Protocols

Wittig Reaction Protocol:

A solution of the respective benzaldehyde (10 mmol) in dry tetrahydrofuran (THF, 50 mL) was prepared under a nitrogen atmosphere. To this, a solution of (3-carboxypropyl)triphenylphosphonium bromide (11 mmol) and potassium tert-butoxide (12 mmol) in THF (30 mL) was added dropwise at 0°C. The reaction mixture was then allowed to warm to room temperature and stirred for the time indicated in Table 2. The reaction was quenched with water (50 mL) and the product was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Stability Testing Protocol:

Samples of each compound were stored under three different conditions:

  • Real-time: Room temperature (25°C ± 2°C) in sealed, opaque containers.

  • Accelerated: 40°C ± 2°C with 75% ± 5% relative humidity in a stability chamber.

  • Photostability: Exposed to a xenon lamp providing ICH Q1B compliant light exposure for 24 hours.

Purity was assessed at the beginning and end of the study period using High-Performance Liquid Chromatography (HPLC).

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Benzaldehyde Derivative Benzaldehyde Derivative Reaction_Vessel Reaction_Vessel Benzaldehyde Derivative->Reaction_Vessel Reagent_A Reagent_A Reagent_A->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Chromatography Chromatography Extraction->Chromatography API_Intermediate API_Intermediate Chromatography->API_Intermediate

Caption: A generalized workflow for the synthesis of an API intermediate.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Novel Inhibitor (Derived from This compound) Inhibitor->Kinase_B

Caption: Inhibition of a kinase in a cell signaling pathway.

Conclusion

Based on the presented hypothetical data, this compound demonstrates potential as a valuable building block in synthetic chemistry. Its performance in the Wittig reaction, characterized by a shorter reaction time and higher yield, suggests it may offer advantages in efficiency over the selected commercial standards. Its stability profile is comparable to the established alternatives.

Researchers and drug development professionals are encouraged to consider these findings when selecting intermediates for their synthesis campaigns. The unique phenoxy group may impart desirable properties to the final molecule, such as altered lipophilicity or metabolic stability, which are critical considerations in modern drug discovery.[1] Further experimental validation on a case-by-case basis is recommended to fully ascertain the benefits of this compound in specific applications.

References

Comparative Analysis of the Cross-Reactivity Profile of 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of 2-Fluoro-6-phenoxybenzaldehyde against structurally related aromatic aldehydes. Due to the limited availability of direct experimental data on this compound, this guide leverages established principles of chemical reactivity and provides a framework for experimental validation. The data presented herein is illustrative and based on the expected electronic and steric effects of the respective substituents.

Introduction to Aromatic Aldehyde Reactivity

Aromatic aldehydes are a class of compounds with significant applications in medicinal chemistry and chemical biology. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is modulated by the electronic properties of substituents on the aromatic ring. The potential for cross-reactivity with biological nucleophiles, such as the amine groups in proteins, is a critical consideration in drug development, as it can lead to off-target effects or immunogenicity. Aldehydes can react with proteins to form Schiff bases, a type of covalent adduct that can alter protein structure and function.[1][2]

The subject of this guide, this compound, possesses two distinct ortho substituents: a highly electronegative fluorine atom and a bulky phenoxy group. The fluorine atom is expected to increase the electrophilicity of the aldehyde through its strong electron-withdrawing inductive effect. Conversely, the phenoxy group, while also inductively withdrawing, can introduce significant steric hindrance around the reactive carbonyl center. This guide will compare the hypothetical reactivity of this compound with simpler, related aldehydes to dissect the influence of these substituents.

Comparative Reactivity Data

The following tables summarize the predicted reactivity and binding affinity of this compound and its analogues with a hypothetical protein target. The data is illustrative and serves as a basis for experimental design.

Table 1: Predicted Reactivity in a Schiff Base Formation Assay

CompoundStructurePredicted Relative Reactivity (%)Rationale
BenzaldehydeC7H6O100Baseline reactivity for an unsubstituted aromatic aldehyde.
2-FluorobenzaldehydeC7H5FO150The ortho-fluoro group is strongly electron-withdrawing, increasing the electrophilicity of the carbonyl carbon and thus its reactivity towards nucleophiles.
2-PhenoxybenzaldehydeC13H10O280The phenoxy group is inductively electron-withdrawing but also introduces significant steric hindrance, which is predicted to decrease the rate of Schiff base formation compared to benzaldehyde.
This compoundC13H9FO260The combined steric bulk of the ortho-fluoro and ortho-phenoxy groups is expected to significantly hinder the approach of a nucleophile, overriding the activating effect of the fluorine atom and resulting in the lowest predicted reactivity.

Table 2: Hypothetical Binding Affinity in a Competitive Binding Assay

CompoundPredicted IC50 (µM)Predicted Kd (µM)Rationale
Benzaldehyde5075Moderate binding affinity, serving as a reference.
2-Fluorobenzaldehyde3550Increased reactivity due to the fluoro group may lead to more efficient covalent bond formation and thus a higher apparent affinity.
2-Phenoxybenzaldehyde6590Steric hindrance from the phenoxy group may lead to a less favorable binding orientation and reduced affinity.
This compound80110Significant steric hindrance from both ortho substituents is predicted to result in the lowest binding affinity for the hypothetical protein target.

Experimental Protocols

To experimentally validate the predicted cross-reactivity, a combination of in vitro assays can be employed. Below are detailed protocols for a Schiff base formation assay and a cellular thermal shift assay (CETSA) to assess target engagement.

Protocol 1: In Vitro Schiff Base Formation Assay

This assay quantifies the reactivity of the aldehydes with a model amine-containing molecule, such as an amino acid or a peptide, by monitoring the formation of the Schiff base product spectrophotometrically.

Materials:

  • Test aldehydes (Benzaldehyde, 2-Fluorobenzaldehyde, 2-Phenoxybenzaldehyde, this compound)

  • Glycine (or other primary amine-containing molecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of each test aldehyde in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

  • Prepare a 100 mM solution of glycine in PBS.

  • In a 96-well UV-transparent microplate, add 180 µL of the glycine solution to each well.

  • Add 20 µL of the respective aldehyde stock solution to initiate the reaction (final aldehyde concentration: 1 mM). Include a control with DMSO only.

  • Immediately measure the absorbance at the wavelength corresponding to the Schiff base product (to be determined empirically for each aldehyde, typically in the range of 280-350 nm).

  • Monitor the change in absorbance over time (e.g., every 5 minutes for 1 hour) at a constant temperature (e.g., 25°C).

  • The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot and used as a measure of relative reactivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the binding of a small molecule to its protein target in a cellular context.[3][4] The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

  • Cell line expressing the putative protein target

  • Test aldehydes

  • Cell lysis buffer

  • Antibodies for the protein of interest (for Western blotting)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture the cells to an appropriate density.

  • Treat the cells with the test aldehydes at various concentrations for a defined period (e.g., 1 hour). Include a vehicle control (DMSO).

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Pellet the aggregated, denatured proteins by centrifugation.

  • Collect the supernatant containing the soluble, non-denatured protein.

  • Analyze the amount of soluble target protein at each temperature by SDS-PAGE and Western blotting.

  • A shift in the melting curve (the temperature at which 50% of the protein denatures) in the presence of an aldehyde indicates a direct binding interaction.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a hypothetical signaling pathway affected by aldehyde binding and the general workflow for assessing cross-reactivity.

G cluster_0 Hypothetical Signaling Pathway Aldehyde Aldehyde Protein Target Protein Target Aldehyde->Protein Target Covalent Modification (Schiff Base) Downstream Signaling Downstream Signaling Protein Target->Downstream Signaling Normal Function Modified Protein Modified Protein Modified Protein->Downstream Signaling Altered Function Biological Response Biological Response Downstream Signaling->Biological Response

Caption: Hypothetical signaling pathway showing aldehyde interaction with a protein target.

G cluster_1 Experimental Workflow for Cross-Reactivity Assessment Compound Library Compound Library In Vitro Assays In Vitro Assays Compound Library->In Vitro Assays Schiff Base Assay Cell-Based Assays Cell-Based Assays Compound Library->Cell-Based Assays CETSA Data Analysis Data Analysis In Vitro Assays->Data Analysis Cell-Based Assays->Data Analysis Cross-Reactivity Profile Cross-Reactivity Profile Data Analysis->Cross-Reactivity Profile

Caption: General experimental workflow for assessing aldehyde cross-reactivity.

Conclusion

This guide provides a framework for understanding and evaluating the potential cross-reactivity of this compound. Based on fundamental principles of organic chemistry, it is predicted that the steric hindrance imposed by the two ortho substituents will be the dominant factor in its reactivity profile, likely making it less reactive towards biological nucleophiles than simpler, related aldehydes. However, the proposed experimental protocols are essential for validating these predictions and accurately characterizing its potential for off-target interactions. The provided workflows and assays offer a starting point for researchers to generate robust data for this and other novel aromatic aldehydes in drug discovery and development pipelines.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-phenoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides essential safety information and a detailed operational plan for the proper disposal of 2-Fluoro-6-phenoxybenzaldehyde.

This document outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures for the disposal of this compound, ensuring compliance with safety regulations and minimizing risks.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) from Thermo Fisher Scientific, this compound is classified as an irritant that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is crucial when handling this compound.

Quantitative Data Summary
Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P362+P364[1]
Serious Eye Damage/IrritationCategory 2P280, P305+P351+P338[1]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)P261, P271, P304+P340, P312, P403+P233[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves.[1]

  • Respiratory Protection: In case of insufficient ventilation, wear a dust mask or a respirator.[1]

  • Body Protection: Wear a lab coat or other protective clothing.[1]

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, regional, and national regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring its complete and accurate classification.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Container Management:

    • Use a container that is compatible with the chemical.

    • Keep the container tightly closed and store it in a well-ventilated area.[1]

  • Spill Management:

    • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[1]

    • Absorb the material with an inert absorbent material such as sand, silica gel, or universal binder.

    • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • Never dispose of this compound down the drain or into the sanitary sewer system.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_spill Spill Response cluster_disposal Final Disposal A Identify 2-Fluoro-6- phenoxybenzaldehyde Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated, Labeled, and Sealed Waste Container B->C spill_node B->spill_node If Spill Occurs D Store in a Well-Ventilated Area C->D G Arrange for Pickup by Approved Waste Disposal Service D->G E Absorb Spill with Inert Material F Collect in a Suitable, Closed Container E->F F->G spill_node->E

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Fluoro-6-phenoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical information for handling 2-Fluoro-6-phenoxybenzaldehyde, based on data from structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not available. Therefore, all recommendations should be used as a guideline, and a risk assessment should be conducted prior to handling.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory tract, and may be harmful if swallowed.[1][2][3][4] Adherence to strict safety protocols is crucial.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[2][5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.[2][6] Always inspect gloves for integrity before use and dispose of them properly after handling.[7]

  • Respiratory Protection: In case of insufficient ventilation or the potential for generating dust or aerosols, a NIOSH-approved respirator should be used.[2][6]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][6]

II. Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and a structurally similar compound. This data is essential for safe handling and storage.

PropertyValueSource(s)
This compound
Molecular FormulaC13H9FO2[8]
Molecular Weight216.21 g/mol [8]
2-Chloro-6-fluorobenzaldehyde (similar compound)
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquid[2][9]
Melting Point32-35 °C (lit.)[2][9]
Flash Point102 °C (215.6 °F) - closed cup[2]

III. Handling and Storage

  • Handling:

    • Avoid all personal contact, including inhalation of dust or vapors.[1]

    • Use in a well-ventilated area, preferably within a chemical fume hood.[1][4]

    • Do not eat, drink, or smoke when using this product.[10]

    • Wash hands thoroughly after handling.[10]

    • Contaminated clothing should be laundered before reuse.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][4]

    • Keep containers tightly closed when not in use.[1]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

IV. First Aid Measures

In case of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][10]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water and soap.[1][4] Seek medical attention if irritation occurs.[1]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[7][10]

V. Spill Management and Disposal Plan

Spill Management:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand, silica gel, or universal binder to contain the spill.[2]

  • Collect: Carefully collect the absorbed material into a suitable, closed, and labeled container for disposal.[2] Avoid creating dust.[1]

  • Clean: Wash the spill area with soap and water.[1]

Disposal:

  • Disposal of this compound must be in accordance with all local, regional, and national regulations.[2]

  • This chemical should be treated as hazardous waste.[10]

  • Do not dispose of it down the drain or into the sanitary sewer system.[2]

  • The primary method of disposal is through a licensed hazardous waste disposal facility, likely via incineration.[2]

VI. Experimental Workflow Diagrams

The following diagrams illustrate key procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling This compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Inhalation Risk - Ingestion Risk start->assess_hazards eye_protection Eye Protection: Safety Goggles or Face Shield assess_hazards->eye_protection Select PPE hand_protection Hand Protection: Chemically Resistant Gloves eye_protection->hand_protection body_protection Body Protection: Lab Coat hand_protection->body_protection respiratory_protection Respiratory Protection: (If ventilation is inadequate) body_protection->respiratory_protection proceed Proceed with Experiment respiratory_protection->proceed

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

Chemical_Spill_Workflow cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup and Disposal spill Spill of This compound evacuate Evacuate Immediate Area spill->evacuate ventilate Ensure Proper Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain Begin Cleanup collect Collect Waste into Sealed Container contain->collect clean_area Clean Spill Area collect->clean_area dispose Dispose as Hazardous Waste clean_area->dispose

Caption: Step-by-step workflow for the safe management of a this compound spill.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Fluoro-6-phenoxybenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.